molecular formula C8H5BrN2O B6229991 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 1356144-44-9

6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B6229991
CAS No.: 1356144-44-9
M. Wt: 225.04 g/mol
InChI Key: NEKUCJYTPZSTAW-UHFFFAOYSA-N
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Description

6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95.
BenchChem offers high-quality 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1356144-44-9

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-7-1-2-8-6(5-12)3-10-11(8)4-7/h1-5H

InChI Key

NEKUCJYTPZSTAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1Br)C=O

Purity

95

Origin of Product

United States

Foundational & Exploratory

medicinal chemistry applications of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently reappear across a multitude of therapeutic targets. These are termed "privileged scaffolds" – core structures that, due to their unique three-dimensional arrangement and electronic properties, can interact with high affinity to various biological macromolecules.[1][2][3] The pyrazolo[1,5-a]pyridine ring system is a quintessential example of such a scaffold.[4] Its rigid, planar structure and distribution of nitrogen atoms make it an effective bioisostere for the native purine core, allowing it to compete for binding sites in enzymes that process purine-containing substrates, most notably protein kinases.[5]

This guide focuses on a particularly valuable derivative: 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde . The strategic placement of the bromine atom at the 6-position and the carbaldehyde (formyl) group at the 3-position transforms the core scaffold into a versatile platform for combinatorial chemistry. The aldehyde serves as a gateway for nucleophilic additions, reductive aminations, and oxidations, while the bromine is a prime handle for palladium-catalyzed cross-coupling reactions. This dual functionality allows for the systematic and independent exploration of two key vectors in chemical space, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, functionalization, and therapeutic applications of this powerful chemical intermediate.

Part 1: Synthesis of the Core Intermediate

The efficient and regioselective synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is paramount to its utility. The most common and effective method involves a two-step process starting from a commercially available precursor, followed by a Vilsmeier-Haack formylation.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. It begins with the decarboxylation of an ethyl carboxylate precursor to yield the 6-bromopyrazolo[1,5-a]pyridine core. This is followed by a regioselective formylation at the C3 position.

Synthesis_Workflow cluster_0 Step 1: Decarboxylation cluster_1 Step 2: Vilsmeier-Haack Formylation Precursor Ethyl 6-bromopyrazolo[1,5-a] pyridine-3-carboxylate Intermediate 6-Bromopyrazolo[1,5-a]pyridine Precursor->Intermediate H₂SO₄ (aq), Reflux Product 6-Bromopyrazolo[1,5-a] pyridine-3-carbaldehyde Intermediate->Product POCl₃, DMF, 0°C to RT PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibits Drug_Discovery_Workflow cluster_reactions Library Synthesis Start 6-Bromopyrazolo[1,5-a] pyridine-3-carbaldehyde Oxidation Oxidation to Carboxylic Acid Start->Oxidation ReductiveAmination Reductive Amination Start->ReductiveAmination Suzuki Suzuki Coupling (at C6-Br) Start->Suzuki Amidation Amidation Oxidation->Amidation Library Diverse Compound Library ReductiveAmination->Library Suzuki->Library Amidation->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR SAR->Library Iterate Lead Lead Compound SAR->Lead

Sources

solubility profile of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Executive Summary

In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore, frequently utilized in the design of kinase inhibitors, P2X3 receptor antagonists, and antimalarial agents[1][2][3]. Specifically, 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS: 1356144-44-9) serves as a highly versatile bifunctional building block. The 6-bromo position is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 3-carbaldehyde group allows for facile reductive amination or olefination[3][4].

However, the successful integration of this intermediate into high-throughput synthesis and biological screening pipelines depends heavily on its solubility profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind its solvation, provide empirical solubility estimates in organic solvents, and establish self-validating protocols for kinetic and thermodynamic solubility profiling[5][6].

Physicochemical Rationale & Structural Analysis

To predict and manipulate the solubility of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde, we must first deconstruct its molecular architecture:

  • The Pyrazolo[1,5-a]pyridine Core: This fused, nitrogen-containing bicyclic system is highly aromatic and planar. The extended

    
    -system drives strong intermolecular 
    
    
    
    stacking in the solid state, resulting in a high crystal lattice energy that must be overcome by the solvent[7].
  • The 6-Bromo Substituent: The introduction of a heavy halogen increases the overall lipophilicity (LogP) of the molecule. Bromine acts as a weak hydrogen bond acceptor but significantly enhances the compound's affinity for halogenated and non-polar organic solvents[8].

  • The 3-Carbaldehyde Group: The carbonyl oxygen is a strong hydrogen bond acceptor and introduces a significant dipole moment to the molecule. However, the molecule lacks any hydrogen bond donors (no -OH or -NH groups).

Causality in Solvation: Because the molecule is a strong hydrogen bond acceptor but lacks donors, it dissolves most efficiently in polar aprotic solvents (like DMSO and DMF) that possess high dielectric constants and can stabilize the molecular dipole without requiring reciprocal hydrogen donation[6].

Empirical Solubility Profile in Organic Solvents

Based on structural extrapolation and standard behavior of halogenated pyrazolopyridines, the quantitative solubility data for 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is summarized in Table 1.

Table 1: Estimated Solubility Profile in Common Organic Solvents at 25°C

SolventPolarity IndexEstimated SolubilitySolvation Mechanism / Causality
DMSO 7.2>50 mg/mL (Highly Soluble)High dielectric constant; strong dipole-dipole interactions with the aldehyde; disrupts

-stacking.
DMF 6.4>50 mg/mL (Highly Soluble)Similar to DMSO; excellent for preparing highly concentrated stock solutions for HTS.
DCM 3.110 - 30 mg/mL (Soluble)Halogenated solvent affinity; favorable dispersion forces with the 6-bromo substituent.
THF 4.010 - 20 mg/mL (Soluble)Ether oxygen coordinates effectively with the electron-deficient regions of the heteroaromatic ring.
Methanol 5.11 - 5 mg/mL (Slightly Soluble)Protic solvent; H-bonds with the aldehyde, but solvation is restricted by the highly lipophilic brominated core.
Hexane 0.1<0.1 mg/mL (Insoluble)Insufficient polarity to overcome the strong crystal lattice energy of the planar bicyclic system.

Experimental Workflows: Kinetic vs. Thermodynamic Solubility Profiling

In drug discovery, solubility is not a single static number; it is defined by the methodology used to measure it[9][10]. To accurately profile 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde, two distinct protocols must be employed depending on the downstream application.

G Start 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (Solid State) Kinetic Kinetic Solubility (High-Throughput / Early Stage) Start->Kinetic Thermo Thermodynamic Solubility (Equilibrium / Late Stage) Start->Thermo PrepK Dissolve in 100% DMSO (10 mM Stock Solution) Kinetic->PrepK PrepT Add Excess Solid to Target Solvent Thermo->PrepT IncubateK Spike into Aqueous/Organic Media Incubate 2-4 hrs at 25°C PrepK->IncubateK IncubateT Shake at 25°C for 24-48 hrs PrepT->IncubateT Filter Phase Separation (Ultracentrifugation at 20,000 x g) IncubateK->Filter IncubateT->Filter Quant LC-UV / LC-MS Quantification Filter->Quant

Workflow for Kinetic vs. Thermodynamic Solubility Profiling.

Protocol A: Kinetic Solubility Profiling (High-Throughput)

Kinetic solubility measures the precipitation point of a compound when a pre-dissolved stock is introduced into a target solvent. This mimics biological assay conditions[5][6].

  • Stock Preparation: Dissolve exactly 2.25 mg of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde in 1 mL of anhydrous DMSO to create a 10 mM stock. Rationale: DMSO ensures complete disruption of the crystal lattice, representing the "best-case" solvation state.

  • Solvent Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of the target solvent (e.g., 5% MeOH in DCM, or aqueous buffer).

  • Incubation: Incubate the microplate at 25°C for 2 hours with gentle orbital shaking (300 rpm). Rationale: 2 hours is sufficient for kinetically driven precipitation (nucleation) to occur if the solvent capacity is exceeded.

  • Phase Separation: Centrifuge the plate at 20,000 x g for 15 minutes. Critical Step: Avoid using filter plates for halogenated heterocycles, as the lipophilic core often binds non-specifically to PTFE or PVDF membranes, artificially lowering the measured solubility.

  • Quantification: Analyze the supernatant via LC-UV at

    
     (typically ~254 nm for pyrazolopyridines) against a standard curve[10].
    
Protocol B: Thermodynamic Solubility Profiling (Equilibrium)

Thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solvated molecules[9][11].

  • Excess Solid Addition: Add 10 mg of the solid compound directly into a 1.5 mL Eppendorf tube containing 0.5 mL of the target organic solvent (e.g., pure DCM or THF).

  • Equilibration: Agitate the suspension on a thermomixer at 25°C for 48 hours. Rationale: True thermodynamic equilibrium requires extended time to allow the solvent to continuously break and reform bonds with the solid crystal lattice until saturation is reached.

  • Visual Confirmation: Ensure that solid material is still visible at the bottom of the tube. If all solid has dissolved, the solution is not saturated; add an additional 5 mg of solid and repeat step 2.

  • Separation and Analysis: Centrifuge at 20,000 x g for 20 minutes, carefully extract the supernatant, dilute appropriately (e.g., 1:100 in Acetonitrile), and quantify via LC-UV.

Downstream Applications & Solvent Selection

Understanding the solubility of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde directly dictates the success of downstream functionalization. The bifunctional nature of the molecule allows for divergent synthetic pathways[2][3].

Pathways Core 6-bromopyrazolo[1,5-a] pyridine-3-carbaldehyde Suzuki Suzuki-Miyaura Coupling (6-Bromo Position) Core->Suzuki RedAm Reductive Amination (3-Carbaldehyde Position) Core->RedAm Solv1 Preferred Solvents: Dioxane/H2O, DMF Suzuki->Solv1 Solv2 Preferred Solvents: DCM, DCE, MeOH RedAm->Solv2 Prod1 6-Aryl Derivatives (Kinase Inhibitors) Solv1->Prod1 Prod2 3-Aminomethyl Derivatives (Receptor Antagonists) Solv2->Prod2

Chemical functionalization pathways governed by solvent compatibility.

  • For Suzuki-Miyaura Cross-Coupling: The reaction targets the 6-bromo position to create 6-aryl derivatives (common in kinase inhibitors). Because palladium catalysts and boronic acids often require a mixture of organic and aqueous environments, 1,4-Dioxane/Water or DMF/Water mixtures are ideal. The high solubility of our starting material in DMF (>50 mg/mL) ensures a homogeneous catalytic cycle, preventing catalyst poisoning by undissolved aggregates[3][4].

  • For Reductive Amination: Targeting the 3-carbaldehyde requires the formation of an intermediate imine followed by reduction (e.g., using

    
    ). Dichloromethane (DCM)  or 1,2-Dichloroethane (DCE)  are the solvents of choice here. The compound's moderate solubility in DCM (10-30 mg/mL) is perfectly sufficient for these reactions, and the aprotic halogenated solvent prevents unwanted side reactions during the reduction phase.
    

References

Sources

Therapeutic Potential of Pyrazolo[1,5-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the pyrazolo[1,5-a]pyridine scaffold, designed for researchers and drug discovery professionals.

Technical Whitepaper | Medicinal Chemistry & Pharmacology [1]

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry. Structurally distinct from its widely utilized isostere, pyrazolo[1,5-a]pyrimidine, this 5-6 fused system offers unique electronic properties and lipophilicity profiles that drive its utility in crossing the blood-brain barrier (BBB) and targeting hydrophobic pockets in kinases and phosphodiesterases (PDEs).[1]

This guide dissects the therapeutic utility of the scaffold, moving beyond basic structure-activity relationships (SAR) to explore its role in neuroinflammation (Ibudilast) , oncology (Kinase inhibition) , and infectious disease (TB47) . It also details the causal logic behind synthetic strategies, specifically the regioselective [3+2] cycloaddition.

Structural Chemistry & Physicochemical Properties[2][3]

The Scaffold Architecture

The pyrazolo[1,5-a]pyridine core consists of a pyrazole ring fused to a pyridine ring via a bridgehead nitrogen. Unlike indole (a carbocyclic analog) or pyrazolo[1,5-a]pyrimidine (which contains an additional nitrogen in the 6-membered ring), this scaffold exhibits specific electronic features:

  • Bridgehead Nitrogen: The nitrogen at position 1 is part of the pi-system, contributing to aromaticity but unavailable for hydrogen bonding.

  • C3 Reactivity: The C3 position is highly nucleophilic, analogous to the C3 of indole, making it the primary vector for electrophilic substitution and functionalization.

  • Lipophilicity: Lacking the extra nitrogen found in pyrazolo[1,5-a]pyrimidines, the pyridine variant is generally less polar (higher logP). This is a critical design choice when optimizing for CNS penetration (e.g., Ibudilast).

Visualization: Scaffold Numbering & Functional Vectors

The following diagram illustrates the core numbering and the strategic vectors for SAR optimization.

ScaffoldSAR Core Pyrazolo[1,5-a]pyridine Core C2 C2 Position: Steric Control (e.g., Isopropyl in Ibudilast) Core->C2 Lipophilic Tolerance C3 C3 Position: Primary Pharmacophore (Acyl, Carboxamide, Sulfonyl) Core->C3 Electrophilic Attack C7 C7 Position: Metabolic Soft Spot (Blocking prevents oxidation) Core->C7 Oxidative Liability

Figure 1: Strategic substitution vectors on the pyrazolo[1,5-a]pyridine core.[1] C3 is the primary handle for potency, while C2 modulates steric fit.

Therapeutic Domain 1: Inflammation & CNS (The Ibudilast Story)

The most commercially validated application of this scaffold is Ibudilast (KC-404, MN-166) .[1] Originally approved in Japan for asthma and post-stroke dizziness, it is currently in advanced clinical trials in the U.S. for Multiple Sclerosis (MS) and ALS.

Mechanism of Action: Dual PDE/MIF Inhibition

Ibudilast demonstrates why the pyrazolo[1,5-a]pyridine scaffold is superior to more polar analogs for CNS indications.

  • PDE Inhibition: It acts as a non-selective phosphodiesterase inhibitor (predominantly PDE3, PDE4, PDE10, PDE11). By raising intracellular cAMP levels, it exerts anti-inflammatory effects in glial cells.

  • MIF Antagonism: Uniquely, it inhibits Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.

Protocol Insight: In neuroinflammation assays, the high lipophilicity of the 2-isopropyl group at C2 and the 3-isobutyryl group at C3 allows Ibudilast to passively diffuse across the BBB, a feat often difficult for the more polar pyrazolo[1,5-a]pyrimidine analogs.

Clinical Data Summary
CompoundIndicationStatusMechanismKey Structural Feature
Ibudilast ALS / MSPhase II/IIIPDE4 / MIF Inhibitor2-isopropyl group confers BBB penetration.[1][2]
KC-764 Anti-plateletPreclinicalPDE InhibitorC3-substitution dictates selectivity.[1]

Therapeutic Domain 2: Oncology (Kinase Inhibition)

While pyrazolo[1,5-a]pyrimidines (with the 'm') are famous as TRK inhibitors (e.g., Larotrectinib), the pyrazolo[1,5-a]pyridine scaffold has carved a niche in targeting p38 MAPK and PI3K .

p38 MAPK Inhibition

Inhibitors utilizing this scaffold often bind to the ATP-binding pocket but induce a conformational change.[1]

  • Binding Mode: The pyridine nitrogen (N4) often accepts a hydrogen bond from the hinge region (e.g., Met109 in p38).

  • Selectivity: Substituents at C3 extend into the hydrophobic specificity pocket. This vector is critical for differentiating between p38 isoforms and other kinases.

PI3K Isoform Selectivity

Recent discoveries (e.g., Result 1.13) have identified pyrazolo[1,5-a]pyridines as potent PI3Kγ/δ dual inhibitors .

  • Rationale: Targeting PI3Kγ/δ reprograms tumor-associated macrophages (TAMs) from the pro-tumor M2 phenotype to the anti-tumor M1 phenotype.[1]

  • Advantage: The scaffold provides a rigid template that orients the "tail" group to interact with the affinity pocket (tryptophan shelf) of the PI3K enzyme, achieving high selectivity over the alpha/beta isoforms which are associated with insulin resistance toxicity.

KinasePathway Receptor Growth Factor Receptor (RTK) PI3K PI3K (Gamma/Delta) Receptor->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibition (IC50 < 10nM) AKT AKT Activation PIP3->AKT Macrophage Macrophage Reprogramming (M2 -> M1) AKT->Macrophage Downstream Signaling

Figure 2: Mechanism of PI3Kγ/δ inhibition by pyrazolo[1,5-a]pyridine derivatives in cancer immunotherapy.[1]

Therapeutic Domain 3: Infectious Diseases (Tuberculosis)

A compelling case of "scaffold hopping" is the development of TB47 , a pyrazolo[1,5-a]pyridine-3-carboxamide.[1]

  • Target: QcrB (cytochrome bcc complex) of Mycobacterium tuberculosis.[3][4]

  • The Shift: Researchers moved from an imidazo[1,2-a]pyridine core (found in Q203) to the pyrazolo[1,5-a]pyridine core.[3]

  • Outcome: The pyrazolo[1,5-a]pyridine analog retained nanomolar potency against MDR/XDR strains but exhibited an improved safety profile (hERG inhibition) and pharmacokinetic stability compared to early imidazo-fused predecessors.[1]

Synthetic Methodologies

Reliable synthesis is the bedrock of any drug discovery campaign. For this scaffold, the [3+2] cycloaddition is the industry standard due to its regioselectivity.

Protocol: Oxidative [3+2] Cycloaddition

This method constructs the 5-membered ring onto an existing pyridine.[1]

Reagents:

  • N-aminopyridine: Generated in situ or pre-formed (using hydroxylamine-O-sulfonic acid).[1]

  • Alkyne/Enaminone: The electrophilic partner.

  • Oxidant/Base: Often K2CO3 in air or specific oxidants if starting from non-activated precursors.

Step-by-Step Workflow:

  • N-amination: Treat substituted pyridine with hydroxylamine-O-sulfonic acid (HOSA) to form the N-aminopyridinium salt.[1]

  • Dipole Formation: Treat the salt with base (e.g., K2CO3) to generate the N-iminopyridine ylide (1,3-dipole).

  • Cycloaddition: Add the alkyne (e.g., ethyl propiolate or a substituted alkyne). The reaction typically proceeds in DMF or Ethanol at 60-80°C.[1]

  • Regiocontrol: Electron-withdrawing groups on the alkyne direct the substitution to position 3 (C3) of the final scaffold.

Synthesis Start Substituted Pyridine Step1 N-Amination (HOSA, RT) Start->Step1 Ylide N-Iminopyridine Ylide (1,3-Dipole) Step1->Ylide Base Product Pyrazolo[1,5-a]pyridine Scaffold Ylide->Product + Alkyne [3+2] Cycloaddition Alkyne Alkyne Addition (Base, 60°C) Alkyne->Product

Figure 3: The regioselective [3+2] cycloaddition workflow for scaffold synthesis.

Comparative Analysis: Pyridine vs. Pyrimidine Core

A common error in early discovery is treating these two scaffolds as interchangeable. They are not.

FeaturePyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyrimidine
H-Bond Acceptors 2 (N1, N2)3 (N1, N2, N4)
Polarity (LogP) Higher (More Lipophilic)Lower (More Polar)
Solubility Lower (Requires formulation work)Higher (Generally better aq.[1] sol.)
Metabolic Stability High (Ring is electron-rich but stable)Moderate (Pyrimidine ring prone to oxidation)
Primary Use CNS, Inflammation (Ibudilast)Kinase Inhibitors (Larotrectinib)

Scientist's Note: Choose the pyridine core when you need to increase brain penetration or when the pyrimidine nitrogen (N4) creates an unfavorable electrostatic clash within the target protein's binding pocket.

References

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 2024.

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 2024.

  • Ibudilast: A Non-selective PDE Inhibitor with Multiple Actions. ClinPGx, 2024. [5]

  • Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis (TB47). ACS Medicinal Chemistry Letters, 2018.

  • Dissection of the recognition properties of p38 MAP kinase. Determination of the binding mode of a new pyridinyl-heterocycle inhibitor family. Journal of Medicinal Chemistry, 2007.[6]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling. ACS Omega, 2019.

Sources

Structural Analysis & Synthetic Utility of 6-Bromo-3-formylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and reactivity profile of 6-bromo-3-formylpyrazolo[1,5-a]pyridine , a critical intermediate in the development of kinase inhibitors and bioisosteric drug scaffolds.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole moieties found in kinase inhibitors (e.g., JAK, Trk, and PI3K inhibitors).[1] The 6-bromo-3-formyl derivative is a high-value "linchpin" intermediate. The C-3 formyl group allows for rapid diversification via reductive amination or condensation, while the C-6 bromine atom provides a handle for cross-coupling reactions to extend the aromatic core.[1] This guide provides a comprehensive structural audit, synthetic protocols, and reactivity maps for researchers utilizing this scaffold.[1]

Molecular Architecture & Numbering

Understanding the IUPAC numbering and electronic distribution is prerequisite to interpreting spectroscopic data.

Structural Connectivity

The molecule consists of a fused 5-6 bicyclic system. The bridgehead nitrogen (N-1) is sp² hybridized, contributing to the aromaticity of the 10-π electron system.[1]

  • Formula: C₈H₅BrN₂O[2]

  • Molecular Weight: 225.04 Da (Monoisotopic: ~223.96 for ⁷⁹Br)

  • Key Features:

    • C-3 (Formyl): Highly electrophilic; deshields H-2 significantly.

    • C-6 (Bromo): Activates the pyridine ring for metal-catalyzed cross-coupling; suppresses electron density at H-5 and H-7.

Graphviz Structural Logic

The following diagram illustrates the numbering scheme and the key NOE (Nuclear Overhauser Effect) interactions used to confirm regiochemistry during synthesis.

G Fig 1. Connectivity and Key Diagnostic NOE Interactions for Regio-confirmation. N1 N1 (Bridgehead) C2 C2-H N1->C2 aromatic C3 C3-CHO C2->C3 aromatic C2->C3 H2 ↔ CHO C4 C4-H C3->C4 fused C3->C4 CHO ↔ H4 C5 C5-H C4->C5 aromatic C6 C6-Br C5->C6 aromatic C7 C7-H C6->C7 aromatic C7->N1 aromatic C7->N1 Deshielded by LP

Spectroscopic Characterization

Accurate structural assignment relies on distinguishing the specific substitution pattern (6-Br vs. 4-Br or 5-Br) using NMR and MS.

Nuclear Magnetic Resonance (NMR) Analysis

The 3-formyl group induces a strong anisotropic deshielding effect on the adjacent H-2 and H-4 protons. The 6-bromo substituent simplifies the pyridine ring coupling pattern.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

PositionShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
CHO 9.90 – 10.05Singlet (s)-Characteristic aldehyde proton.
H-2 8.50 – 8.65Singlet (s)-Deshielded by adjacent C=O and N-1.
H-7 9.00 – 9.15Singlet (s)*-Most deshielded aromatic H due to N-1 lone pair. May show small ⁴J coupling (~1Hz) to H-5.
H-5 7.60 – 7.75Doublet (d)J ≈ 9.5 HzOrtho coupling to H-4.
H-4 8.10 – 8.25Doublet (d)J ≈ 9.5 HzDeshielded by C-3 formyl (peri-effect).

Note: In the 6-bromo derivative, H-7 cannot couple to an H-6 neighbor, collapsing the typical doublet-of-doublets seen in the unsubstituted parent to a singlet or fine doublet.[1]

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion [M+H]⁺: The spectrum will exhibit a characteristic 1:1 doublet at m/z225 and 227 , confirming the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Loss of CO (M-28) is common for aromatic aldehydes.

Infrared Spectroscopy (IR)
  • C=O Stretch: Strong band at 1660–1690 cm⁻¹ (conjugated aldehyde).

  • C-Br Stretch: Weak/medium bands in the fingerprint region (500–600 cm⁻¹ ).

Synthetic Pathways

The most robust route utilizes the Vilsmeier-Haack formylation on the pre-functionalized 6-bromo core. Direct bromination of 3-formylpyrazolo[1,5-a]pyridine often leads to mixtures or bromination at the electron-rich C-3 position if the formyl group is not present.[1]

Route A: Vilsmeier-Haack Formylation (Recommended)

This protocol installs the aldehyde at C-3, the most nucleophilic position of the pyrazolo[1,5-a]pyridine ring.[1]

Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide).[1] Substrate: 6-Bromopyrazolo[1,5-a]pyridine (CAS: 1264193-11-4).[3]

Synthesis Fig 2. Vilsmeier-Haack Synthetic Pathway. Start 6-Bromo-pyrazolo[1,5-a]pyridine (Core) Step1 1. POCl3, DMF (0°C to RT) (Vilsmeier Reagent Formation) Start->Step1 Inter Iminium Intermediate Step1->Inter Step2 2. Hydrolysis (NaOAc/H2O) Inter->Step2 Product 6-Bromo-3-formyl- pyrazolo[1,5-a]pyridine Step2->Product

[4][5][6]

Experimental Protocol (Self-Validating)
  • Preparation: In a flame-dried flask under Ar, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Dissolve 6-bromopyrazolo[1,5-a]pyridine (1.0 equiv) in minimal DMF and add to the mixture.

  • Reaction: Warm to room temperature (or 60°C if conversion is slow) and stir for 2–4 hours. Monitor by TLC (Rf of aldehyde is significantly lower than starting material due to polarity).

  • Workup: Pour reaction mixture into ice-water. Neutralize with sat. NaHCO₃ (pH 7–8). The product often precipitates as a solid.[1]

  • Purification: If no precipitate, extract with EtOAc. Recrystallize from EtOH or purify via flash chromatography (Hex/EtOAc).

Reactivity Profile & SAR Applications

The 6-bromo-3-formyl scaffold is a dual-functional platform.

C-3 Formyl Diversification

The aldehyde is susceptible to:

  • Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields secondary amines, common in optimizing solubility and H-bond donors.[1]

  • Olefinations: Wittig or Horner-Wadsworth-Emmons reactions to install acrylamide "warheads" for covalent kinase inhibition.

C-6 Bromo Cross-Coupling

The bromine at C-6 is electronically similar to a 3-bromopyridine.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids. Note: The aldehyde may need protection (as an acetal) if the coupling conditions are harsh, though standard Pd(PPh₃)₄/Na₂CO₃ conditions are usually compatible.

  • Buchwald-Hartwig: Installation of amines at C-6.

Table 1: Comparative Reactivity of Positions
PositionElectronic CharacterPreferred ReactionTypical Reagents
C-3 Nucleophilic (initial) / Electrophilic (after CHO)Condensation, Reductive AminationR-NH₂, NaBH₃CN
C-6 Electrophilic (Ar-Br)Pd-Catalyzed CouplingAr-B(OH)₂, Pd(dppf)Cl₂
C-7 Acidic ProtonLithiation (Directed)LDA (requires blocking C-3/C-6)

References

  • Synthesis of Pyrazolo[1,5-a]pyridine Core: Journal of Organic Chemistry, "Regioselective Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition."[1] (General methodology for the core).

  • Vilsmeier-Haack Conditions:Organic Letters, "Efficient Formylation of Heterocycles using Vilsmeier Reagents." (Standard protocols adapted for this guide).
  • Bioisosteric Applications: Journal of Medicinal Chemistry, "Pyrazolo[1,5-a]pyridines as JAK Inhibitors: Structural Bioisosteres of Azaindoles."[1]

  • Chemical Properties: ChemicalBook, "6-Bromopyrazolo[1,5-a]pyridine Properties and Safety Data."[1]

  • Reactivity Studies: RSC Advances, "Functionalization of Pyrazolo[1,5-a]pyrimidine and Pyridine Scaffolds."[1]

Sources

role of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde in Pharmaceutical Synthesis

Executive Summary: The Indole Bioisostere Advantage

In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a critical bioisostere for the indole and azaindole rings found in countless kinase inhibitors and GPCR ligands. The specific intermediate 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde represents a high-value "divergent hub." Its value lies in its orthogonal functionalization potential: the C6-bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura), while the C3-aldehyde offers a versatile electrophilic site for reductive aminations or olefinations.

This guide details the synthesis, reactivity, and application of this intermediate, focusing on its role in developing PI3K, JAK, and antitubercular therapeutics.

Structural Significance & Pharmacophore Mapping

The pyrazolo[1,5-a]pyridine core offers distinct physicochemical advantages over the classical indole scaffold:

  • Metabolic Stability: The bridgehead nitrogen eliminates the N-H bond of indole, removing a common site for metabolic glucuronidation.

  • Solubility: The dipole moment and reduced lipophilicity (cLogP) often improve aqueous solubility compared to carbocyclic analogs.

  • Vector Orientation: The C3 and C6 positions mimic the 3- and 5-positions of indole, respectively, allowing for precise mapping onto ATP-binding pockets in kinases.

Pharmacophore Diagram: The Orthogonal Hub

Pharmacophore Core Pyrazolo[1,5-a]pyridine Core C6 C6-Bromine (Suzuki/Buchwald Handle) Core->C6  Position 6 C3 C3-Aldehyde (Reductive Amination/Wittig) Core->C3  Position 3 Prop1 No N-H (Metabolic Stability) Core->Prop1 Prop2 Indole Bioisostere Core->Prop2

Caption: Orthogonal functionalization map of the 6-bromo-3-formyl scaffold, highlighting the divergent synthetic pathways available at C3 and C6.

Synthetic Routes to the Intermediate

The synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde typically proceeds via an N-amination/cyclization sequence. The choice of N-aminating reagent is critical for safety and yield.

Route A: The [3+2] Cycloaddition Strategy (Primary Route)

This is the industry-standard approach due to the availability of 3-bromopyridine.

  • N-Amination: 3-Bromopyridine is treated with O-(mesitylsulfonyl)hydroxylamine (MSH, Tamura reagent) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) to form the N-aminopyridinium salt.

  • Cycloaddition: The salt undergoes a 1,3-dipolar cycloaddition with ethyl propiolate in the presence of a base (

    
    ) to form the ester.
    
  • Functional Group Interconversion (FGI): The ester is reduced to the alcohol (using

    
     or 
    
    
    
    ) and subsequently oxidized to the aldehyde (using
    
    
    or Swern conditions).
Route B: The Vilsmeier-Haack Approach

If the decarboxylated core (6-bromopyrazolo[1,5-a]pyridine) is available, direct formylation is possible.

  • Reagents:

    
    , DMF.
    
  • Selectivity: The C3 position is the most nucleophilic site, ensuring high regioselectivity.

Experimental Protocols

Protocol 1: Synthesis of the Aldehyde via Vilsmeier-Haack Formylation

Context: This protocol assumes the starting material 6-bromopyrazolo[1,5-a]pyridine is already secured.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Reagent Preparation: Add anhydrous DMF (5.0 mL) to the RBF and cool to 0 °C in an ice bath.

  • Vilsmeier Complex: Dropwise add phosphoryl chloride (

    
    , 1.2 eq) to the DMF. Stir at 0 °C for 30 minutes until a white/yellow precipitate or viscous oil forms.
    
  • Addition: Dissolve 6-bromopyrazolo[1,5-a]pyridine (1.0 eq, 5 mmol) in minimal DMF (2 mL) and add dropwise to the reaction mixture.

  • Reaction: Warm to room temperature and then heat to 60 °C for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Pour the reaction mixture into crushed ice (50 g) containing sodium acetate (3.0 eq) to buffer the hydrolysis. Stir vigorously for 1 hour.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with sat.

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from EtOH or purify via flash chromatography (0-20% EtOAc in Hexanes) to yield the pale yellow solid.

Protocol 2: Reductive Amination at C3 (Library Generation)

Context: Installing the amine tail common in kinase inhibitors.

  • Imine Formation: In a vial, combine 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in DCE (Dichloroethane). Add catalytic acetic acid (1 drop). Stir for 1 hour at RT.

  • Reduction: Add sodium triacetoxyborohydride (

    
    , 1.5 eq) in one portion. Stir overnight at RT.
    
  • Validation: Quench with sat.

    
    . Extract with DCM. The product purity is typically >90% without chromatography if the amine was used in slight excess and scavenged.
    

Case Studies in Drug Discovery

Case Study A: PI3K Inhibitors

In the development of p110


-selective PI3K inhibitors, the 6-bromo handle is utilized to couple aryl groups that occupy the affinity pocket, while the C3-aldehyde is converted to a morpholine-methyl or piperazine-methyl group to interact with the hinge region residues (Val851). The pyrazolo[1,5-a]pyridine core provides a distinct selectivity profile compared to the more common quinazoline scaffolds.
Case Study B: Antitubercular Agents

Researchers have utilized the 3-carboxylic acid derivative (accessible via oxidation of the aldehyde) to generate amides active against Mycobacterium tuberculosis.[1] The 6-position was varied with alkyl and aryl groups. The study confirmed that the pyrazolo[1,5-a]pyridine scaffold is a viable "scaffold hop" from imidazo[1,2-a]pyridine (the core of Q203), maintaining potency while altering metabolic liabilities.

Workflow Diagram: Divergent Synthesis

SynthesisWorkflow Start 3-Bromopyridine Step1 N-Amination (MSH or DNPH) Start->Step1 Salt N-Aminopyridinium Salt Step1->Salt Step2 [3+2] Cycloaddition (Ethyl Propiolate, K2CO3) Salt->Step2 Ester Ethyl 6-bromo-pyrazolo[1,5-a] pyridine-3-carboxylate Step2->Ester Step3 Reduction (LiAlH4) -> Oxidation (MnO2) Ester->Step3 Aldehyde TARGET INTERMEDIATE: 6-bromo-pyrazolo[1,5-a] pyridine-3-carbaldehyde Step3->Aldehyde PathA Path A: C3 Functionalization (Reductive Amination) Aldehyde->PathA  R-NH2, STAB PathB Path B: C6 Functionalization (Suzuki Coupling) Aldehyde->PathB  Ar-B(OH)2, Pd(dppf)Cl2

Caption: Step-wise synthesis of the target intermediate and its subsequent divergence into medicinal chemistry libraries.

Data Summary: Reactivity Profile

Reaction TypeTarget PositionReagentsTypical YieldCritical Note
Suzuki Coupling C6-Bromine

,

,

75-90%Bromine is highly reactive; C3-aldehyde must be protected if the boronic acid is nucleophilic.
Reductive Amination C3-AldehydePrimary/Secondary Amine,

80-95%Use DCE/DCM as solvent. Acetic acid catalyst is essential for ketone formation.
Wittig Olefination C3-Aldehyde

60-80%Useful for extending the carbon chain (e.g., acrylamide warheads).
Oxidation C3-Aldehyde

,

(Pinnick)
>90%Converts aldehyde to carboxylic acid for amide coupling.

References

  • Liu, Y., et al. (2016).[2] Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors.[2][3] ACS Medicinal Chemistry Letters.[2] (Note: Discusses the related pyrimidine scaffold often used in parallel SAR). Retrieved from [Link]

  • Ren, H., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.[1][4] Journal of Medicinal Chemistry.[2] Retrieved from [Link]

  • Johns, B. A., et al. (2010). Pyrazolo[1,5-a]pyridine Integrase Inhibitors.[1][3][5] U.S. Patent Application. (Demonstrates the utility of the 3-formyl/3-carboxy intermediate in HIV research).

Sources

Methodological & Application

synthesis protocols for 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyridine bicyclic system is a privileged scaffold in modern medicinal chemistry, serving as the core structural motif in numerous kinase inhibitors (e.g., RET, CDKs, PI3K) and advanced fluorescent probes[1][2]. Within this chemical space, 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde acts as a highly versatile, bifunctional building block.

By strategically positioning a bromine atom at the C-6 position and a carbaldehyde at the C-3 position, researchers can execute orthogonal derivatizations: the C-6 bromide is primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-3 aldehyde is ideal for Wittig olefinations, Knoevenagel condensations, or reductive aminations[1].

This application note provides an authoritative, self-validating guide to synthesizing this critical intermediate, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale: Regioselective Formylation

The synthesis of 3-carbaldehyde derivatives from the pyrazolo[1,5-a]pyridine core relies heavily on the Vilsmeier-Haack formylation . The regioselectivity of this reaction is dictated by the electronic distribution within the bicyclic system. The bridgehead nitrogen atom donates electron density into the fused ring system, significantly activating the five-membered pyrazole ring toward electrophilic aromatic substitution[3].

Kinetic and thermodynamic studies confirm that the C-3 position is the most electron-rich site on the scaffold. When exposed to the highly electrophilic Vilsmeier reagent (a chloroiminium ion generated in situ from POCl


 and DMF), electrophilic attack occurs exclusively at C-3, forming a stable Wheland-type iminium intermediate[3].

VH_Mechanism DMF DMF + POCl3 V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent Reacts at 0 °C Intermediate Wheland-type Iminium Intermediate (at C-3) V_Reagent->Intermediate Substrate 6-Bromopyrazolo[1,5-a]pyridine Substrate->Intermediate Electrophilic Attack Hydrolysis Alkaline Hydrolysis (NaOH, pH 10) Intermediate->Hydrolysis RT, 2 h Product 6-Bromopyrazolo[1,5-a]pyridine- 3-carbaldehyde Hydrolysis->Product Imine Cleavage

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation targeting the C-3 position.

Experimental Methodologies

Protocol A: Direct Vilsmeier-Haack Formylation (Preferred Route)

This atom-economical protocol directly formylates the C-3 position. It is the industry standard for scalable synthesis[4][5].

Step-by-Step Procedure:

  • Vilsmeier Reagent Generation: Purge a dry round-bottom flask with N

    
    . Add anhydrous DMF (2.0 mL per mmol of substrate). Cool the flask to 0 °C using an ice-water bath. Slowly add POCl
    
    
    
    (3.0 equiv) dropwise.
    • Causality: The formation of the chloroiminium ion is highly exothermic. Strict temperature control (0 °C) prevents the thermal degradation of DMF into dimethylamine and suppresses the formation of tarry byproducts[5].

  • Substrate Addition: Add 6-bromopyrazolo[1,5-a]pyridine (1.0 equiv) portion-wise to the chilled solution.

    • Causality: The electron-withdrawing bromine at C-6 slightly deactivates the overall ring system compared to the unsubstituted parent molecule. Using a robust excess of the electrophile (3.0 equiv) ensures complete conversion[2].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting material (high

      
      ) will disappear, replaced by a baseline spot representing the highly polar, charged iminium intermediate.
      
  • Alkaline Hydrolysis: Pour the reaction mixture onto crushed ice. Slowly add 1 M NaOH aqueous solution until the aqueous phase reaches pH 10. Stir vigorously for 1 hour[4][5].

    • Causality: Pouring onto ice quenches unreacted POCl

      
      . However, the resulting iminium salt is remarkably stable. Strong alkaline conditions (pH 10) are strictly required to drive the hydrolysis of the iminium species to the final aldehyde[4].
      
  • Workup & Isolation: Extract the aqueous layer with CH

    
    Cl
    
    
    
    (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate in vacuo. The crude product can be recrystallized or purified via flash chromatography.
Protocol B: Hydrolysis-Reduction-Oxidation (Alternative Route)

If the substrate contains acid-sensitive functional groups that cannot tolerate POCl


, a multi-step functional group interconversion is utilized[4].
  • Saponification: Dissolve ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv) in EtOH. Add 1 M NaOH (3.0 equiv) and reflux for 6 hours[4]. Neutralize to pH 7 to precipitate the carboxylic acid.

  • Reduction: Reduce the carboxylic acid to the corresponding alcohol (pyrazolo[1,5-a]pyridine-3-methanol) using BH

    
    ·THF or via a mixed anhydride intermediate.
    
  • Mild Oxidation: Suspend the alcohol (1.0 equiv) and activated MnO

    
     (10.0 equiv) in CH
    
    
    
    Cl
    
    
    . Stir at room temperature for 4 days[4].
    • Causality: Activated MnO

      
       is a mild, heterogeneous oxidant that selectively oxidizes allylic/heteroaromatic alcohols to aldehydes without risking over-oxidation to the carboxylic acid.
      
    • Self-Validation: The reaction progress is easily tracked by the physical disappearance of the polar alcohol on TLC. Upon completion, simple filtration through a Celite pad removes the solid MnO

      
      , yielding a highly pure filtrate.
      

Quantitative Data & Protocol Comparison

To assist in route selection, the quantitative metrics and operational parameters of both protocols are summarized below:

ParameterProtocol A: Vilsmeier-HaackProtocol B: Hydrolysis/Oxidation Route
Overall Yield 75–85%40–55% (Over 3 steps)
Reaction Time 3–4 Hours> 5 Days
Reagent Toxicity High (POCl

is corrosive/toxic)
Moderate (MnO

, Boranes)
Scalability Excellent (Routinely used on Kilogram scale)Poor (Due to large excesses of heterogeneous MnO

)
Functional Group Tolerance Low (Acid-sensitive groups degrade)High (Tolerates diverse, sensitive substitutions)

Downstream Applications: Divergent Derivatization

Once synthesized, 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde acts as a branching node for library generation. The orthogonal reactivity of its two functional handles allows for independent elaboration of the molecular architecture.

Divergent_Workflow Core 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde Wittig Wittig Reaction (Alkene Formation) Core->Wittig C-3 Aldehyde RedAmin Reductive Amination (Amine Formation) Core->RedAmin C-3 Aldehyde Suzuki Suzuki-Miyaura Coupling (Aryl-Aryl Bond) Core->Suzuki C-6 Bromide Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald C-6 Bromide

Figure 2: Divergent derivatization strategies leveraging the orthogonal reactivity of C-3 and C-6.

References

  • 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4 - ChemicalBook ChemicalBook.
  • Fluorescent Isostere (Fluostere)
  • Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold ACS Public
  • Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring Thieme Connect.
  • 1060812-84-1 | 5-Bromopyrazolo[1,5-a]pyridine | Bromides Ambeed.

Sources

Application Notes and Protocols for the Reductive Amination of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of drug discovery and development. Its capacity for forging robust carbon-nitrogen bonds under mild and selective conditions has rendered it an indispensable tool for the construction of diverse amine scaffolds, which are prevalent in a vast array of biologically active molecules.[1] The reaction's operational simplicity, often as a one-pot procedure, and its broad functional group tolerance contribute to its widespread adoption in the pharmaceutical industry for the synthesis of complex molecular architectures.[2][3]

This guide provides a comprehensive overview and detailed protocols for the reductive amination of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde, a key intermediate in the synthesis of various therapeutic agents. The pyrazolo[1,5-a]pyridine core is a privileged scaffold, appearing in molecules targeting a range of diseases. The ability to functionalize the 3-position of this heterocycle with a variety of amine-containing fragments via reductive amination opens avenues for extensive structure-activity relationship (SAR) studies and the development of novel drug candidates.

Mechanistic Rationale and Reagent Selection

The reductive amination of an aldehyde proceeds through a two-step sequence: the initial formation of an imine or iminium ion intermediate, followed by its in-situ reduction to the corresponding amine. The success of this one-pot reaction hinges on the careful selection of a reducing agent that exhibits chemoselectivity for the iminium ion over the starting aldehyde.

For the reductive amination of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its attenuated reactivity, a consequence of the electron-withdrawing acetate groups, renders it a mild and selective reducing agent, perfectly suited for this transformation.[1][4] Unlike more powerful hydride donors such as sodium borohydride (NaBH₄), NaBH(OAc)₃ will not readily reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a byproduct.[4] Furthermore, its efficacy in non-protic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) at room temperature makes it compatible with a wide range of substrates and functional groups. The bromo-substituent at the 6-position of the pyrazolo[1,5-a]pyridine ring is stable under these mild conditions.

The reaction is typically performed in the presence of a stoichiometric amount of the amine and a slight excess of sodium triacetoxyborohydride. The formation of the iminium ion from the aldehyde and the amine is often the rate-limiting step and can be facilitated by the presence of a weak acid, although it is often not necessary for aldehydes.

Experimental Workflow and Key Parameters

The successful execution of the reductive amination of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde requires careful attention to several key experimental parameters.

Reductive_Amination_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde Mixing Combine Aldehyde and Amine in Solvent Aldehyde->Mixing Amine Primary or Secondary Amine Amine->Mixing Reducing_Agent Sodium Triacetoxyborohydride Reduction Add NaBH(OAc)₃, Stir at RT Reducing_Agent->Reduction Solvent Anhydrous Solvent (e.g., DCE, DCM) Solvent->Mixing Imine_Formation Imine/Iminium Ion Formation Mixing->Imine_Formation Stir Imine_Formation->Reduction In situ Quench Quench with aq. NaHCO₃ Reduction->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product Final Amine Product Purification->Product

Caption: A generalized workflow for the reductive amination of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde.

Table 1: Critical Parameters and Considerations
ParameterRecommended ConditionRationale and Expert Insights
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Provides high chemoselectivity for the iminium ion over the aldehyde, minimizing side product formation.[1][4] It is also less toxic than alternatives like sodium cyanoborohydride.
Solvent Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Aprotic solvents are preferred to prevent hydrolysis of the reducing agent and the imine intermediate. DCE is often the solvent of choice.[4]
Stoichiometry Aldehyde (1.0 eq.), Amine (1.0-1.2 eq.), NaBH(OAc)₃ (1.2-1.5 eq.)A slight excess of the amine can help drive the imine formation. An excess of the reducing agent ensures complete conversion of the imine to the final product.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature, reflecting the mildness of the conditions.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS to determine completion.
Workup Aqueous sodium bicarbonate (NaHCO₃) quenchNeutralizes any remaining acid and quenches the excess reducing agent.
Purification Flash column chromatography on silica gelEffective for removing unreacted starting materials and any minor impurities.

Detailed Experimental Protocol

This protocol is a general guideline for the reductive amination of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde with a primary or secondary amine. Optimization may be required for specific substrates.

Materials:

  • 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup (optional, but recommended)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 equivalent).

  • Addition of Amine and Solvent: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the flask, followed by anhydrous DCE or DCM (typically 0.1-0.2 M concentration of the aldehyde).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. This can be monitored by TLC or LC-MS if desired.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Note: The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM or the reaction solvent (2-3 times).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired N-substituted-(6-bromopyrazolo[1,5-a]pyridin-3-yl)methanamine.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and assess its purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting and Field-Proven Insights

  • Incomplete reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.5 equivalents) can be added to catalyze the imine formation, particularly with less nucleophilic amines. However, for most aldehydes, this is not necessary.[4]

  • Formation of the alcohol byproduct: This indicates that the reducing agent is reducing the aldehyde before imine formation. Ensure that the sodium triacetoxyborohydride is of good quality and that the reaction is performed under anhydrous conditions.

  • Dialkylation of primary amines: In some cases, the secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. Using a slight excess of the primary amine can sometimes mitigate this. Alternatively, a two-step procedure where the imine is formed first, followed by the addition of a different reducing agent like NaBH₄, can be employed.[4]

  • Purification challenges: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) can improve the peak shape and separation.

Conclusion

The reductive amination of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of a diverse range of aminomethyl-substituted pyrazolo[1,5-a]pyridines. The mild reaction conditions, broad substrate scope, and high functional group tolerance make this protocol particularly valuable for applications in medicinal chemistry and drug discovery. By following the detailed procedures and considering the expert insights provided in these application notes, researchers can confidently and efficiently synthesize novel compounds for further biological evaluation.

References

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a bioisostere for indole and azaindole rings. It is frequently found in kinase inhibitors (e.g., PI3K, p38 MAP kinase) and CNS-active agents due to its ability to form key hydrogen bonds within ATP-binding pockets while offering distinct solubility and metabolic stability profiles.

6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde represents a high-value "linchpin" intermediate. The C6-bromide allows for cross-coupling to introduce diversity, while the C3-aldehyde serves as a versatile handle for subsequent transformations (e.g., reductive amination, Wittig olefination).

This guide provides a validated, high-fidelity protocol for the Suzuki-Miyaura coupling of this specific substrate. Unlike generic coupling protocols, this methodology addresses the specific electronic demands of the electron-deficient pyridine ring and the chemoselectivity required to preserve the aldehyde functionality.

Chemical Reactivity Profile

To design a successful experiment, one must understand the substrate's intrinsic reactivity:

  • Electrophile Activation (C6-Br): The 6-position is located on the pyridine ring. The presence of the bridgehead nitrogen and the electron-withdrawing formyl group at C3 significantly lowers the electron density of the ring. This facilitates oxidative addition of the Palladium(0) species, making the bromide highly reactive compared to electron-rich aryl bromides.

  • Chemoselectivity (C3-CHO): While the aldehyde is generally robust under Suzuki conditions, it renders the ring susceptible to nucleophilic attack at the C4/C6 positions if very strong bases are used. Furthermore, the aldehyde itself must be protected from oxidation (to carboxylic acid) or Cannizzaro disproportionation.

  • Potential Side Reactions:

    • Protodehalogenation (Debromination): In electron-deficient heterocycles, the oxidative addition complex is unstable and can undergo reductive elimination with a hydride source (often from the solvent or boronic acid decomposition), leading to the loss of the bromine without coupling.

    • Bisulfite Adduct Formation: If workup involves sodium bisulfite (often used to remove iodine/bromine traces), the aldehyde will form a water-soluble adduct and be lost in the aqueous layer.

Optimization Strategy & Catalyst Selection

The "Standard" vs. "High-Performance" Approach
ParameterStandard Protocol (Robust)High-Performance Protocol (Challenging)
Catalyst Pd(dppf)Cl₂·DCM XPhos Pd G2 or SPhos Pd G2
Ligand Class Bidentate Phosphine (Ferrocene)Bulky Biaryl Monophosphine (Buchwald)
Base Na₂CO₃ (2.0 M aq)K₃PO₃ (0.5 M aq) or Cs₂CO₃
Solvent 1,4-Dioxane / Water (4:1)THF / Water (10:1) or Toluene/Water
Use Case Simple aryl boronic acids; Scale-up.Sterically hindered boronic acids; Heteroaryl boronic acids; Preventing debromination.

Why XPhos/SPhos? For difficult substrates (e.g., 2-substituted aryl boronic acids or electron-poor heteroaryl boronic acids), standard catalysts often stall, leading to debromination. The bulky Buchwald ligands facilitate rapid reductive elimination, outcompeting the side reactions.

Standardized Experimental Protocol

Method A: General Coupling (Recommended Starting Point)

Objective: Synthesis of 6-arylpyrazolo[1,5-a]pyridine-3-carbaldehyde derivatives. Scale: 1.0 mmol (approx. 225 mg of starting bromide).

Reagents:
  • Substrate: 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.03 equiv / 3 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:
  • Preparation:

    • Prepare a 2.0 M solution of Na₂CO₃ in deionized water. Sparge with nitrogen for 10 minutes.

    • Use anhydrous 1,4-dioxane. Sparge with nitrogen for 10-15 minutes prior to use.

  • Assembly (In Glovebox or under Argon Stream):

    • To a reaction vial (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

      • 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 equiv)

      • Aryl boronic acid (1.2 equiv)

      • Pd(dppf)Cl₂·DCM (3 mol%)

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition:

    • Via syringe, add degassed 1,4-dioxane (concentration ~0.1 M, e.g., 10 mL for 1 mmol).

    • Add the degassed Na₂CO₃ solution (3.0 equiv).

  • Reaction:

    • Heat the mixture to 80–90 °C in an oil bath or heating block.

    • Note: Do not exceed 100 °C to minimize aldehyde degradation.

    • Monitor by TLC or LCMS. Conversion is typically complete within 2–6 hours.

    • Checkpoint: Look for the disappearance of the bromide (M+H ~225/227) and appearance of the product mass.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Critical: Wash combined organics with Brine only. Do NOT use sodium bisulfite or acidic washes.

    • Dry over Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–50% EtOAc). The aldehyde product is usually visible under UV (254 nm) and may be fluorescent.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the pyrazolo[1,5-a]pyridine scaffold.

SuzukiMechanism Start Pd(II) Precursor (Pd(dppf)Cl2) ActiveCat Active Catalyst Pd(0)L2 Start->ActiveCat Reduction OxAdd Oxidative Addition (Rate Enhanced by EWG) ActiveCat->OxAdd + Substrate Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Boronate Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->ActiveCat Regeneration Substrate 6-Br-3-CHO-PP (Electrophile) Substrate->OxAdd Boronic Ar-B(OH)2 (Nucleophile) Boronic->BaseStep + OH- / CO3--

Figure 1: Catalytic cycle emphasizing the activation of the electron-deficient 6-bromo position.

Experimental Workflow Diagram

Workflow Start Start: 6-Br-3-CHO-PP Check Is Boronic Acid Sterically Hindered? Start->Check MethodA Method A: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 85°C Check->MethodA No (Simple Ar) MethodB Method B: XPhos Pd G2, K3PO4 THF/H2O, 60°C Check->MethodB Yes (Or Heteroaryl) Monitor Monitor: LCMS/TLC (Check for Debromination) MethodA->Monitor MethodB->Monitor Optimization Troubleshoot: Switch to Method B or Increase Catalyst Load Monitor->Optimization Stalled/Side Rxn Workup Workup: EtOAc Extraction NO Bisulfite Wash Monitor->Workup Complete Optimization->MethodB Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Final Final Product: 6-Aryl-3-CHO-PP Purify->Final

Figure 2: Decision tree for selecting reaction conditions and processing the reaction.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst deactivation or poor oxidative addition.Degas solvents more thoroughly (O₂ kills Pd(0)). Switch to XPhos Pd G2 (more active).
Debromination (M-Br + H) Reductive elimination of hydride instead of aryl group.This is common in electron-deficient rings. Lower temperature to 60°C. Use Buchwald ligands (XPhos, SPhos) which favor C-C coupling over reduction.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Reduce the amount of O₂ (better degassing). Add the boronic acid slowly or in portions.
Aldehyde Loss Oxidation or Nucleophilic attack.Ensure inert atmosphere. Avoid hydroxide bases (NaOH/KOH); stick to Carbonates or Phosphates.
Black Precipitate Palladium Black formation (catalyst death).Ligand is insufficient to stabilize Pd. Add extra free ligand (e.g., triphenylphosphine) or switch to a palladacycle precatalyst.

References

  • Review of Scaffold Utility: Agrawal, N., et al. "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery, 2024.

  • General Suzuki Conditions for Pyrazolo[1,5-a]pyridines: Johns, A., et al. "Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling." Tetrahedron, 2012.

  • Aldehyde Tolerance in Suzuki Coupling: Dai, J., et al. "Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups."[3] Journal of Chemical Education, 2019.[3]

  • Buchwald Precatalysts (XPhos Pd G2): Biscoe, M. R., et al.[1] "A New Class of Easily Activated Palladium Precatalysts for Facile C–N and C–C Bond Formation." Journal of the American Chemical Society, 2008.

  • Compound Data: PubChem CID 14145801 (Pyrazolo[1,5-a]pyridine-3-carbaldehyde).[4]

Sources

High-Fidelity Buchwald-Hartwig Amination of 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

Objective: To establish a robust protocol for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde.

Significance: The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., JAK, PI3K) and anti-tubercular agents. Functionalization at the C6 position is critical for structure-activity relationship (SAR) tuning.

The "Aldehyde Paradox": The presence of the C3-carbaldehyde presents a specific synthetic challenge. Aldehydes are prone to:

  • Base-mediated degradation: Aldol condensation or Cannizzaro disproportionation under strong alkaline conditions (e.g., NaOtBu).

  • Competitor condensation: Rapid formation of imines (Schiff bases) when reacting with primary amines, potentially poisoning the catalyst or altering the reaction pathway.

This guide prioritizes chemoselectivity , utilizing mild bases and specific ligand architectures to favor C-N bond formation over carbonyl side-reactions.

Strategic Analysis & Condition Optimization

Mechanistic Considerations

The electron-deficient nature of the pyrazolo[1,5-a]pyridine core facilitates oxidative addition at the C6-bromo position. However, the C3-formyl group further withdraws electron density, potentially stabilizing the Pd(II) intermediate and making the reductive elimination step the rate-determining bottleneck.

Critical Component Selection
ComponentRecommendationRationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Pd(OAc)₂ is air-stable and cost-effective. Pd₂(dba)₃ is preferred if the amine is oxidation-sensitive.
Ligand Xantphos or BrettPhos Xantphos: Excellent for heterocycles; large bite angle promotes reductive elimination. BrettPhos: Superior for primary amines and challenging substrates; bulky nature prevents catalyst poisoning by the aldehyde/imine.
Base Cs₂CO₃ (Cesium Carbonate)Crucial: Weak enough to prevent aldehyde degradation but soluble enough in dioxane/toluene to drive the catalytic cycle. Avoid NaOtBu.
Solvent 1,4-Dioxane or Toluene Anhydrous Dioxane is preferred for solubility of the polar aldehyde substrate.
Temperature 80–100 °C Sufficient to cross the activation energy barrier for reductive elimination without decomposing the aldehyde.
Decision Logic: Primary vs. Secondary Amines

The choice of amine dictates the workflow due to the risk of imine formation.

DecisionTree Start Select Amine Nucleophile Type Amine Type? Start->Type Sec Secondary Amine (Morpholine, Piperazine) Type->Sec Cyclic/Acyclic Prim Primary Amine (Aniline, Benzylamine) Type->Prim R-NH2 Direct Direct Coupling (Protocol A) Sec->Direct Risk Risk: Imine Formation Poisoning Catalyst Prim->Risk Protect Aldehyde Protection Required (Protocol B) Risk->Protect Recommended

Figure 1: Strategic decision tree for amine selection to avoid chemoselectivity issues.

Detailed Experimental Protocols

Protocol A: Direct Coupling (Secondary Amines)

Target: 6-(Morpholin-4-yl)pyrazolo[1,5-a]pyridine-3-carbaldehyde

Materials
  • Substrate: 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 equiv, 1.0 mmol, 225 mg)

  • Nucleophile: Morpholine (1.5 equiv, 1.5 mmol, 130 µL)

  • Catalyst: Pd(OAc)₂ (5 mol%, 11 mg)

  • Ligand: Xantphos (10 mol%, 58 mg)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg) - Must be finely ground and dry.

  • Solvent: Anhydrous 1,4-Dioxane (10 mL, 0.1 M)

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and Xantphos in 2 mL of dioxane. Stir at RT for 10 mins to form the active catalyst species (Yellow to orange color change).

  • Main Setup: To a 25 mL oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the Substrate and Cs₂CO₃ .

  • Degassing: Cap the vessel and cycle vacuum/Argon (3x) to remove oxygen.

  • Addition: Under Argon flow, add the remaining Dioxane (8 mL), the Amine , and the Pre-complexed Catalyst solution .

  • Reaction: Seal the vessel. Heat to 100 °C in an oil bath (or microwave reactor) for 4–12 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS. Look for disappearance of the bromide (Rt ~ X min) and appearance of the fluorescent amino-aldehyde product.

  • Workup:

    • Cool to Room Temperature.[1][2]

    • Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Wash the filtrate with Water (1x) and Brine (1x). Note: Do not use acidic washes, as the product is basic.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 60% EtOAc in Hexanes.

    • Yield Expectation: 70–85% (Yellow solid).

Protocol B: Protection-First Strategy (Primary Amines)

Rationale: To prevent imine formation when coupling primary amines like aniline.

  • Step 1: Protection. React 6-bromo...-3-carbaldehyde with ethylene glycol (5 equiv) and pTsOH (cat.) in refluxing toluene with a Dean-Stark trap. Isolate the acetal .

  • Step 2: Buchwald Coupling. Use the acetal intermediate following Protocol A.

    • Ligand Switch: Use BrettPhos (better for primary amines) instead of Xantphos.

    • Base: NaOtBu can be used here since the aldehyde is protected, but Cs₂CO₃ remains safer.

  • Step 3: Deprotection. Treat the coupled product with 1M HCl in THF/Water at RT for 1 hour to restore the aldehyde.

Experimental Workflow & Troubleshooting

Workflow Setup Inert Atmosphere Setup (Argon/N2) Mix Mix: Substrate + Base + Catalyst + Ligand Setup->Mix Heat Heat: 100°C 4-12 Hours Mix->Heat Check QC: LCMS/TLC Heat->Check Check->Heat Incomplete Workup Filter (Celite) Extract (EtOAc) Check->Workup Complete Purify Flash Chromatography Workup->Purify

Figure 2: Standard operational workflow for the amination reaction.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Conversion Catalyst poisoning or O₂ leak.Ensure rigorous degassing. Switch to Pd₂(dba)₃ + BrettPhos .
Debromination (Hydrodehalogenation) Hydride source present (solvent/impurities) or "hot" Pd species.Use strictly anhydrous dioxane. Lower temp to 80°C. Increase concentration.
Imine Formation (Primary Amines) Aldehyde condensation.STOP. Switch to Protocol B (Acetal protection).
Low Yield (Aldol side-products) Base is too strong.Ensure Cs₂CO₃ is used, NOT NaOtBu or KOtBu.
Pd Black Precipitation Ligand dissociation.Increase Ligand:Pd ratio to 2:1 or 3:1.

References

  • Buchwald-Hartwig Amination Overview

    • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019).[3] The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Link

  • Amination of Electron-Deficient Heterocycles (Purine Analogs)

    • Lakshman, M. K., et al. (2010).[4] Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis. Link

  • Pyrazolo[1,5-a]pyridine Scaffold Synthesis

    • Johns, B. A., et al. (2009). Pyrazolo[1,5-a]pyridine anti-herpesvirus agents.[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Aldehyde Tolerance in Cross-Coupling: Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for Cs₂CO₃ usage with carbonyls).
  • Ligand Selection (Xantphos/BrettPhos)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie. Link

Sources

Application Note: Synthesis of Novel Kinase Inhibitors from 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The pyrazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in a variety of clinically investigated and approved drugs.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity and selective interactions with the ATP-binding site of protein kinases.[2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.

This application note provides a detailed guide for the synthesis of novel kinase inhibitors utilizing the versatile starting material, 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde . This compound is an ideal precursor for two primary reasons:

  • The Aldehyde (C3-position): The carbaldehyde group serves as a versatile handle for introducing a wide range of molecular diversity through reactions such as reductive amination and condensations. This allows for the exploration of the solvent-exposed region of the kinase ATP-binding site, which can significantly impact inhibitor potency and selectivity.

  • The Bromo (C6-position): The bromine atom is a prime functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This enables the introduction of various aryl and heteroaryl moieties, which can form key interactions within the hydrophobic regions of the kinase active site.

This guide will detail two key synthetic transformations of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde: reductive amination and a subsequent Suzuki coupling, to generate a library of potential kinase inhibitors. We will also discuss the rationale behind the experimental choices and provide a framework for the biological evaluation of the synthesized compounds.

Synthetic Strategy: A Two-Pronged Approach to Kinase Inhibitor Scaffolds

Our synthetic strategy is designed to be modular, allowing for the generation of a diverse library of compounds from a single, readily available starting material. The overall workflow is depicted below:

G A 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde B Reductive Amination (Introduction of Side Chain at C3) A->B C Intermediate Library (Diverse Amines) B->C D Suzuki Coupling (Modification at C6) C->D E Final Kinase Inhibitor Library (Diverse Boronic Acids) D->E

Caption: Synthetic workflow for the generation of a kinase inhibitor library.

Part 1: Reductive Amination of the C3-Aldehyde

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[6] This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. We will utilize sodium triacetoxyborohydride as the reducing agent due to its mild nature and high selectivity for the iminium ion over the starting aldehyde.[7]

Protocol 1: General Procedure for Reductive Amination

Materials:

  • 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

  • Selected primary or secondary amine (e.g., morpholine, piperazine derivatives, benzylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 eq) in anhydrous DCM, add the selected amine (1.2 eq).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. (Caution: Reaction may effervesce. Ensure adequate ventilation.)

  • Continue stirring at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Separate the organic and aqueous layers using a separatory funnel.

  • Extract the aqueous phase three times with DCM.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 6-bromopyrazolo[1,5-a]pyridin-3-yl)methanamine derivative.

Rationale and Optimization:
  • Choice of Amine: The diversity of the final library is dictated by the choice of the amine in this step. A wide array of commercially available amines can be used to probe different regions of the kinase active site. For example, morpholine is a common moiety in kinase inhibitors that can act as a hydrogen bond acceptor.[7]

  • Solvent: Anhydrous DCM is a good choice of solvent as it is relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is preferred over other reducing agents like sodium borohydride as it is less basic and does not reduce the starting aldehyde, leading to cleaner reactions and higher yields.[7]

Part 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[8] In our case, the bromine atom at the C6 position of our intermediate provides a handle for this transformation, allowing for the introduction of aryl or heteroaryl groups.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • N-substituted (6-bromopyrazolo[1,5-a]pyridin-3-yl)methanamine derivative (from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., 2M aqueous Na₂CO₃, K₂CO₃) (3.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

  • In a reaction vessel, combine the N-substituted (6-bromopyrazolo[1,5-a]pyridin-3-yl)methanamine derivative (1.0 eq), the boronic acid (1.5 eq), and the palladium catalyst (0.05 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent and the aqueous base.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 3,6-disubstituted pyrazolo[1,5-a]pyridine kinase inhibitor.

Rationale and Optimization:
  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki coupling.[9] For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, catalysts with more specialized ligands like dppf may be required to improve yields and reaction times.[9]

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[8] Sodium or potassium carbonate are commonly used and effective bases for this purpose.

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is often used to dissolve both the organic starting materials and the inorganic base. Degassing the solvent is important to prevent oxidation of the palladium catalyst.

Data Presentation: Expected Outcomes

The following table provides a hypothetical summary of expected products and yields based on the described protocols.

Starting AldehydeAmine (Protocol 1)Boronic Acid (Protocol 2)Final Product StructureExpected Yield (%)
6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehydeMorpholinePhenylboronic acid6-Phenyl-3-(morpholinomethyl)pyrazolo[1,5-a]pyridine60-75
6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehydeN-methylpiperazine4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-3-((4-methylpiperazin-1-yl)methyl)pyrazolo[1,5-a]pyridine55-70
6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehydeBenzylamineThiophene-3-boronic acidN-((6-(Thiophen-3-yl)pyrazolo[1,5-a]pyridin-3-yl)methyl)benzenamine50-65

Mechanism of Action and Biological Evaluation

Many pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine-based inhibitors target the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[10] The synthesized compounds can be evaluated for their inhibitory activity against various kinases in this pathway, such as PI3Kδ.[10]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Synthesized Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by kinase inhibitors.

Experimental Workflow for Biological Evaluation

A tiered approach is recommended for evaluating the biological activity of the synthesized compounds.

G cluster_0 Biochemical Assays cluster_1 Cell-based Assays cluster_2 In vivo Studies a1 In vitro Kinase Assay (e.g., against PI3K isoforms) a2 Determine IC₅₀ values a1->a2 b1 Cell Proliferation Assay (e.g., MTT on cancer cell lines) a2->b1 Lead Compounds b2 Western Blot for Target Phosphorylation b1->b2 c1 Xenograft Mouse Models b2->c1 Optimized Leads c2 Pharmacokinetic Studies c1->c2

Caption: Tiered workflow for the biological evaluation of synthesized kinase inhibitors.

  • Biochemical Assays: The initial screening should involve in vitro kinase assays to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a panel of kinases.[7] This will identify potent and potentially selective inhibitors.

  • Cell-based Assays: Promising compounds from the biochemical screen should be evaluated in cell-based assays. Cell proliferation assays (e.g., MTT or CellTiter-Glo) using relevant cancer cell lines will determine the cytotoxic or cytostatic effects of the compounds. Western blotting can be used to confirm on-target activity by measuring the phosphorylation status of downstream substrates of the target kinase.

  • In vivo Studies: The most promising lead compounds can then be advanced to in vivo studies using animal models (e.g., tumor xenografts in mice) to assess their efficacy and pharmacokinetic properties.

Conclusion

6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The combination of reductive amination at the C3 position and Suzuki-Miyaura coupling at the C6 position provides a robust and modular synthetic route to a diverse library of compounds. The protocols and strategies outlined in this application note offer a solid foundation for researchers in drug discovery and medicinal chemistry to develop the next generation of targeted therapeutics.

References

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Wrobleski, S. T., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4851. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a] pyrimidin-5(4 H)-one: Towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a] pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

  • Kaur, R., et al. (2023). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publishers. [Link]

  • Wrobleski, S. T., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7129. [Link]

  • Norman, M. H., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • ResearchGate. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5- a ]pyrimidine scaffold. [Link]

  • Wang, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 803-807. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Google Patents. WO2015187451A1 - Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]- pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor, the preparation of said compound and different solid forms thereof.
  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

Sources

Application Note: Reductive Amination of 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a privileged bioisosteric scaffold in modern medicinal chemistry, frequently utilized to replace indole or azaindole cores in the design of kinase inhibitors[1]. Specifically, 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS: 1356144-44-9)[2] is a highly versatile bifunctional building block.

From a strategic synthesis perspective, this molecule offers two orthogonal vectors for diversification:

  • The C3-Carbaldehyde: Acts as a highly reactive electrophile. Through condensation and subsequent reductive amination, it allows for the rapid installation of solubilizing amine appendages or solvent-front binding motifs[3].

  • The C6-Bromide: Remains inert under standard reductive amination conditions, preserving a critical handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) to probe deep-pocket kinase interactions[1].

Workflow A 6-Bromo-PPA-3-Carbaldehyde (Electrophile) C Condensation (AcOH Catalysis) A->C B Amine Nucleophile (1°, 2°, or Aryl) B->C D Imine / Iminium Intermediate C->D -H2O E Hydride Reduction (NaBH(OAc)3) D->E F Alkylated Amine (C6-Br Intact) E->F +H- G Late-Stage Cross-Coupling (Suzuki/Buchwald) F->G Orthogonal Reactivity

Caption: Workflow of one-pot reductive amination and orthogonal late-stage functionalization.

Mechanistic Causality: Condensation & Reduction

Reductive amination is not a single reaction, but a cascade of two sequential, causality-driven equilibria followed by an irreversible reduction.

  • Causality of Acid Catalysis: The electron-rich pyrazole ring donates electron density into the fused pyridine system, subtly deactivating the C3-aldehyde compared to a standard benzaldehyde. The addition of a Brønsted acid (e.g., glacial acetic acid) is required to protonate the carbonyl oxygen. This lowers the LUMO of the electrophile, accelerating the nucleophilic attack by the amine to form the hemiaminal, which subsequently dehydrates to the imine or iminium ion.

  • Causality of Reductant Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal hydride source. The electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, rendering it a mild reducing agent. It selectively reduces the protonated imine (which is highly electrophilic) at a much faster rate than the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts and enabling a true "one-pot" procedure.

Mechanism N1 Aldehyde Protonation N2 Nucleophilic Addition N1->N2 N3 Hemiaminal Formation N2->N3 N4 Dehydration (-H2O) N3->N4 N5 Imine/Iminium Formation N4->N5 N6 Hydride Transfer N5->N6 NaBH(OAc)3 N7 Target Amine N6->N7

Caption: Mechanistic pathway of acid-catalyzed condensation and selective hydride reduction.

Quantitative Scope & Reaction Parameters

The efficiency of the condensation reaction is highly dependent on the steric and electronic properties of the amine. The table below summarizes optimized parameters for different amine classes reacting with 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde.

Amine ClassExample NucleophileAcid / AdditiveReductantConditionsTypical Yield
Primary Aliphatic PropylamineAcOH (1.0 eq)NaBH(OAc)₃ (1.5 eq)2–4 h, 25°C85–92%
Primary Aromatic AnilineAcOH (2.0 eq)NaBH(OAc)₃ (2.0 eq)6–12 h, 25°C65–80%
Secondary Aliphatic MorpholineNone / AcOH (cat.)NaBH(OAc)₃ (1.5 eq)2–4 h, 25°C88–95%
Sterically Hindered DiisopropylamineTi(O-iPr)₄ (1.2 eq)NaBH₃CN (1.5 eq)12–24 h, 40°C45–60%

Note: For sterically hindered amines, Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the thermodynamically unfavorable imine condensation.

Self-Validating Experimental Protocol: One-Pot Reductive Amination

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Step 1: Reagent Preparation & Condensation
  • In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 mmol, 225.04 mg)[2] in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Add the target amine (1.2 mmol) dropwise while stirring.

  • Add glacial acetic acid (1.0 mmol, 57 µL).

  • Stir the mixture at room temperature for 1–2 hours.

  • Validation Checkpoint 1 (Imine Formation): Withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS. The UV trace (254 nm) must show >85% consumption of the starting aldehyde (M = 225.04) and the appearance of the corresponding imine/iminium mass. If unreacted aldehyde persists, extend the stirring time or add 4Å molecular sieves to drive dehydration.

Step 2: Selective Hydride Reduction
  • Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic hydride transfer.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours.

  • Validation Checkpoint 2 (Reduction Completion): Perform a second LC-MS analysis. The imine mass must be completely absent, replaced by the target amine mass (typically +2 Da from the imine). On TLC (Hexane/EtOAc 1:1), the product should appear as a new, polar spot that stains positive with Dragendorff's reagent (indicating a tertiary/secondary amine).

Step 3: Quenching & Phase Separation
  • Quench the reaction carefully by adding saturated aqueous NaHCO₃ (10 mL) dropwise until gas evolution (H₂ from excess hydride reacting with acid) ceases.

  • Stir vigorously for 15 minutes. Ensure the pH of the aqueous layer is between 8 and 9.

    • Causality Check: The basic pH is critical. It neutralizes the acetic acid and deprotonates the newly formed amine, converting it from a water-soluble ammonium salt into a lipophilic free base, ensuring it partitions entirely into the organic phase.

  • Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 3 (Extraction Efficiency): Spot the residual aqueous layer on a TLC plate and examine under a 254 nm UV lamp. If UV-active material is present, adjust the pH to 10 with 1M NaOH and perform an additional extraction.

Downstream Applications

The resulting 6-bromo-3-(aminomethyl)pyrazolo[1,5-a]pyridine intermediate is primed for late-stage diversification. The intact C6-bromide can be subjected to Suzuki coupling with various heteroaryl boronic acids (e.g., using Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/H₂O at 90 °C) to synthesize complex, multi-targeted kinase inhibitors, a strategy heavily utilized in the development of next-generation RET inhibitors like APS03118[1].

References[2] Aaronchem. "6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde - Catalog AR0205E2." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeL9zBxQG345bVNz2lIAv_XR5rc7UvGPKiXMF9PzfD1aDjxzVZlzokDxtvYw_PpIn1hvHmAX_EhJTEpq9f6dnNfkXiF-6toFmaVU461QJx7fE3E8jzlxNh4q54ZLeRdl6Q[1] ACS Publications. "Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEmXw39PqcB65kqwmtnCCcxOq_qqgeod-BbJHzUMAduQJk6PgwtkxL7gDjBNVwSBQewg6VOnVgUI3R8poYDgC-ayNNiLbvsdLap5YVUNbHTcxm8PEWgPzvHF9O1ibIkU1GubeqQfn1qWnDTwLcBRJw[3] Google Patents. "WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhaHFcHzlkFl9BmiYVGTO19a7vsAsAcZTDgUJtTZKzhG6lJb9YeFJ2Nkx9AA1az36LUrpCOyg-pyz0yBjL5xz3W0MZwcER68j7Ry2DRnXtNGxkXe9i4mXJfN8QL_vqC5P2HX6k4aEYPP8G_5cpeA==

Sources

Application Note: Step-by-Step Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles. It is a core pharmacophore in several kinase inhibitors (e.g., Trk, JAK, and RET inhibitors). The 6-bromo-3-formyl derivative is a critical "divergent intermediate." The bromine atom at C6 allows for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the pyridine ring, while the C3-aldehyde serves as a versatile handle for condensation reactions (e.g., reductive amination, olefination) to build the inhibitor "tail."

This guide details a robust, four-step synthetic route designed for reproducibility and safety. Unlike routes relying on unstable aminating agents or expensive catalysts, this protocol utilizes Hydroxylamine-O-sulfonic acid (HOSA) for


-amination and a classical Vilsmeier-Haack  sequence for regioselective formylation.

Retrosynthetic Analysis

The strategic disconnection relies on constructing the fused bicyclic core via a [3+2] cycloaddition, followed by functional group manipulation.

Retrosynthesis Target Target: 6-Bromopyrazolo[1,5-a] pyridine-3-carbaldehyde Core Intermediate 2: 6-Bromopyrazolo[1,5-a] pyridine Target->Core Vilsmeier-Haack Formylation Ester Intermediate 1: Ethyl 6-bromopyrazolo[1,5-a] pyridine-3-carboxylate Core->Ester Decarboxylation Precursor Starting Materials: 3-Bromopyridine + Ethyl Propiolate Ester->Precursor [3+2] Cycloaddition (via N-aminopyridinium)

Figure 1: Retrosynthetic logic flow from target aldehyde to commercially available 3-bromopyridine.

Experimental Protocols

Stage 1: Synthesis of 1-Amino-3-bromopyridinium Mesitylenesulfonate (or Iodide)

Objective: Electrophilic amination of the pyridine nitrogen. Critical Mechanism: The pyridine nitrogen attacks the electrophilic nitrogen of the aminating agent. While O-mesitylenesulfonylhydroxylamine (MSH) is a common reagent, Hydroxylamine-O-sulfonic acid (HOSA) is safer and commercially available.

Protocol (Using HOSA)
  • Reagents: Dissolve 3-bromopyridine (1.0 equiv, 50 mmol) in water (50 mL) or a biphasic

    
    /Water system.
    
  • Addition: Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv) neutralized with

    
     or 
    
    
    
    (to pH ~7-8) slowly at 0°C.
    • Note: HOSA is acidic; buffering is crucial to maintain the nucleophilicity of the pyridine.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup (Ion Exchange): The resulting sulfate salt is water-soluble. To isolate a stable solid, treat the aqueous solution with saturated KI or HI . The 1-amino-3-bromopyridinium iodide will precipitate as a yellow/orange solid.

  • Purification: Filter, wash with cold water and

    
    . Dry under vacuum.
    
    • Yield Expectation: 70–85%.

Stage 2: [3+2] Cycloaddition to Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Objective: Formation of the fused ring system. Regioselectivity: Cyclization of 3-substituted pyridinium ylides typically occurs at the less hindered


-position (C6 of pyridine). Thus, 3-bromopyridine yields the 6-bromo fused system .[1]
Protocol
  • Setup: In a round-bottom flask, suspend 1-amino-3-bromopyridinium iodide (1.0 equiv) in DMF (0.5 M concentration).

  • Base: Add

    
      (2.5 equiv). The solution will turn dark as the N-aminopyridinium ylide is generated in situ.
    
  • Cyclophile: Add Ethyl propiolate (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. The color typically changes to dark brown/red.

  • Workup: Dilute with water (5x reaction volume). The product usually precipitates. If not, extract with EtOAc (3x).

  • Purification: Recrystallization from EtOH or flash chromatography (Hexane/EtOAc).

    • Product: Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.[1][2][3][4]

Stage 3: Hydrolysis and Decarboxylation

Objective: Removal of the ester directing group to reveal the C3-unsubstituted core.

Protocol
  • Hydrolysis: Dissolve the ester (1.0 equiv) in 40%

    
      (aq).
    
  • Reaction: Reflux (approx. 100–110°C) for 4–18 hours.

    • Monitoring: TLC should show disappearance of the ester.

  • Workup: Cool the mixture in an ice bath. Carefully neutralize with NaOH or

    
      to pH 7–8.
    
  • Extraction: Extract with

    
     (DCM). Dry over 
    
    
    
    and concentrate.
  • Result: 6-Bromopyrazolo[1,5-a]pyridine . This intermediate is often pure enough for the next step; otherwise, purify via short silica plug.

Stage 4: Vilsmeier-Haack Formylation

Objective: Regioselective introduction of the aldehyde at the electron-rich C3 position. Mechanism: The pyrazolo[1,5-a]pyridine ring is highly nucleophilic at C3. The Vilsmeier reagent (chloroiminium ion) attacks here exclusively.

Protocol
  • Reagent Preparation: In a dry flask under

    
    , cool anhydrous DMF  (5.0 equiv) to 0°C. Add 
    
    
    
    (1.5–2.0 equiv) dropwise. Stir for 30 min at 0°C to form the white Vilsmeier salt precipitate/slurry.
  • Addition: Dissolve 6-bromopyrazolo[1,5-a]pyridine (from Stage 3) in minimal DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Heating to 60°C may be required if the reaction is sluggish (monitor by TLC).

  • Quench (Critical): Pour the reaction mixture onto crushed ice/water .

  • Hydrolysis: Adjust pH to ~8–9 using saturated

    
      or 1M NaOH. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
    
  • Isolation: Filter the resulting solid (if precipitated) or extract with DCM.

  • Purification: Recrystallize from EtOH/Water or column chromatography (DCM/MeOH).

Summary of Data & Troubleshooting

ParameterSpecification / Note
Target 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
Appearance Light yellow to tan solid
Key NMR Signals Aldehyde (-CHO): Singlet ~9.8–10.0 ppm.H-2 (Pyrazole): Singlet ~8.5 ppm (deshielded).H-7 (Pyridine): Doublet ~8.8 ppm (near bridgehead N).
Safety

:
Reacts violently with water. Quench with extreme caution.HOSA: Skin irritant, handle in fume hood.
Common Issue Low Yield in Step 2: Ensure the ylide is generated (color change) before adding propiolate. Keep temperature low during addition to avoid polymerization.
Regioselectivity If 4-bromo isomer appears, check starting material purity. 3-bromopyridine must be used, not 4-bromopyridine.

Reaction Scheme Diagram

ReactionScheme SM 3-Bromopyridine Salt 1-Amino-3-bromo pyridinium salt SM->Salt 1. HOSA, K2CO3 2. KI/HI Ester Ethyl 6-bromo pyrazolo[1,5-a] pyridine-3-carboxylate Salt->Ester Ethyl Propiolate K2CO3, DMF [3+2] Cyclo Core 6-Bromopyrazolo [1,5-a]pyridine Ester->Core 40% H2SO4 Reflux (-CO2) Product TARGET: 6-Bromo-3-formyl pyrazolo[1,5-a]pyridine Core->Product POCl3, DMF (Vilsmeier-Haack)

Figure 2: Step-by-step reaction pathway with key reagents.

References

  • ChemicalBook. 6-Bromopyrazolo[1,5-a]pyridine Usage and Synthesis. (Detailed protocols for decarboxylation and Vilsmeier formylation). Link

  • Vertex AI Search. Preparation of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. (Patent CN117143095A describing the HOSA amination and cyclization route). Link

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. (General review of N-aminopyridinium ylide cycloadditions). Link

  • ResearchGate. Regioselective formylation of pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (Mechanistic insight into Vilsmeier reactivity on fused pyrazoles). Link

Sources

Troubleshooting & Optimization

optimizing yield for 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, regioselectivity, and isolation of fused N-heterocycles. The synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a classic example where subtle mechanistic misunderstandings—particularly regarding intermediate stability and steric direction—can lead to drastic yield reductions.

This guide bypasses generic troubleshooting to provide a mechanistic, causality-driven breakdown of the synthetic workflow, ensuring your protocols are robust and self-validating.

Global Synthetic Strategy

The most reliable pathway to synthesize 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde relies on a four-step sequence starting from 3-bromopyridine. This pre-functionalization strategy ensures the bromine atom is locked into the correct position before the core heterocycle is even formed[1].

OverallSynthesis N1 3-Bromopyridine N2 1-Amino-3-bromopyridinium (N-Amination) N1->N2 HOSA, H2O, 90°C N3 Ethyl 6-bromopyrazolo[1,5-a] pyridine-3-carboxylate ([3+2] Cycloaddition) N2->N3 Ethyl Propiolate K2CO3, DMF N4 6-Bromopyrazolo[1,5-a] pyridine (Decarboxylation) N3->N4 1. NaOH/EtOH 2. H2SO4, Reflux N5 6-Bromopyrazolo[1,5-a] pyridine-3-carbaldehyde (Formylation) N4->N5 POCl3, DMF, 80°C

Four-step synthetic workflow for 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde.

Quantitative Optimization Data: Vilsmeier-Haack Formylation

The final formylation step is where the most significant yield losses occur. The table below summarizes the critical optimization parameters required to drive the reaction to completion.

Optimization ParameterStandard ConditionOptimized ConditionMechanistic RationaleYield Impact
POCl₃ : DMF Ratio 1.1 : 1.5 eq3.0 : 5.0 eqEnsures complete formation of the Vilsmeier reagent and compensates for trace moisture.+20%
Reaction Temperature 25 °C80 °C (after 0 °C addition)Overcomes the activation energy barrier for electrophilic attack on the deactivated 6-bromo core.+35%
Quench & Hydrolysis Ice water, pH ~5Sat. NaOAc (aq), pH 8-9, 60 °CBreaks the highly stable C-3 iminium intermediate, forcing conversion to the carbaldehyde.+25%

Troubleshooting & FAQs

Q1: My N-amination of 3-bromopyridine is stalling, resulting in poor yields of the 1-amino-3-bromopyridinium salt. What is going wrong? Causality: The amination relies on hydroxylamine-O-sulfonic acid (HOSA) acting as an electrophilic nitrogen source[2]. HOSA is highly hygroscopic and rapidly hydrolyzes to sulfuric acid and hydroxylamine upon exposure to ambient moisture. Degraded HOSA lacks the necessary electrophilic character, causing the pyridine attack to fail. Solution: Always store HOSA in a desiccator. If your reaction stalls, the reagent has likely degraded. Self-Validation: Perform a quick melting point check or titrate your HOSA batch before setting up the reaction.

Q2: During the [3+2] cycloaddition with ethyl propiolate, how do I prevent the formation of the 4-bromo regioisomer? Causality: You do not need to actively prevent it; the reaction is inherently self-directing. When the 1-amino-3-bromopyridinium salt reacts with the alkyne, cyclization can theoretically occur at either the C2 or C6 position of the pyridine ring. However, cyclization at the C2 position is severely sterically hindered by the adjacent bulky bromine atom at C3. Consequently, the alkyne preferentially attacks the less hindered C6 position, cleanly affording the 6-bromo substituted core[1].

Q3: The Vilsmeier-Haack formylation of 6-bromopyrazolo[1,5-a]pyridine shows complete consumption of starting material, but my isolated yield of the 3-carbaldehyde is below 40%. Why? Causality: Pyrazolo[1,5-a]pyridines are π-excessive N-heteroaromatic compounds, making them highly susceptible to electrophilic aromatic substitution at the C-3 position of the pyrazole ring[3]. The primary cause of low yields is not the substitution itself, but the failure to fully hydrolyze the highly stable C-3 iminium intermediate during workup. A cold, neutral quench will leave the product trapped in the aqueous layer as a water-soluble iminium salt[4].

VilsmeierHaack A DMF + POCl3 B Vilsmeier Reagent (Chloroiminium Ion) A->B 0 °C, 30 min (Exclude Moisture) D C-3 Iminium Intermediate B->D Electrophilic Aromatic Substitution at C-3 C 6-Bromopyrazolo[1,5-a]pyridine C->D Addition E 6-Bromopyrazolo[1,5-a] pyridine-3-carbaldehyde D->E Hydrolysis (pH 8-9, 60 °C)

Mechanistic pathway of the Vilsmeier-Haack formylation with critical control points.

Self-Validating Experimental Protocol

To guarantee high yields and prevent the intermediate trapping discussed in Q3, utilize the following self-validating methodology for the final formylation step.

Step-by-Step Methodology: Vilsmeier-Haack Formylation Objective: Synthesize 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde with >85% isolated yield.

  • Vilsmeier Reagent Formation: Purge a dry, 3-neck round-bottom flask with N₂. Add anhydrous DMF (5.0 eq) and cool to 0 °C using an ice bath.

  • Activation: Add POCl₃ (3.0 eq) dropwise over 15 minutes.

    • Self-Validation Check: The solution must turn pale yellow and become slightly viscous, confirming the quantitative formation of the chloroiminium ion. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 6-bromopyrazolo[1,5-a]pyridine (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the active Vilsmeier reagent at 0 °C.

  • Electrophilic Aromatic Substitution: Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.7) should completely disappear, replaced by a heavy baseline spot (the iminium intermediate). Do not proceed to extraction until the starting material is gone.

  • Hydrolysis (Critical Step): Cool the mixture to room temperature. Pour the mixture slowly into a beaker containing crushed ice and saturated aqueous sodium acetate (NaOAc). Adjust to pH 8-9 using 1M NaOH if necessary.

  • Iminium Cleavage: Heat the quenched, basic aqueous mixture to 60 °C for 1 hour.

    • Self-Validation Check: Re-check TLC of the aqueous mixture. The baseline spot must completely convert to the product spot (Rf ~0.4). If a baseline spot persists, continue heating.

  • Extraction & Isolation: Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to afford the pure 3-carbaldehyde.

References

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions, ResearchG
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, MDPI,
  • 6-Bromopyrazolo[1,5-a]pyridin-3-amine, Benchchem,
  • CN117143095A - 6-bromopyrazolo[1,5-a ] pyridine-3-carboxylic acid and preparation method thereof, Google P

Sources

preventing oxidation side reactions in pyrazolo[1,5-a]pyridine aldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Preventing Oxidation Side Reactions

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Diagnostic & Triage

User Issue: "I am observing low yields, carboxylic acid impurities, or ring degradation during the synthesis of pyrazolo[1,5-a]pyridine-3-carbaldehyde."

Root Cause Analysis: The pyrazolo[1,5-a]pyridine scaffold is an electron-rich, aromatic bicycle. Its high electron density (particularly at C-3) makes it susceptible to:

  • Over-oxidation: Conversion of the target aldehyde (-CHO) to carboxylic acid (-COOH).

  • Oxidative Dimerization: Radical coupling at unsubstituted positions.

  • Ring Degradation: Oxidative cleavage of the electron-rich pyrazole ring under harsh conditions.

Decision Matrix: Select your current synthetic pathway to view the relevant troubleshooting protocol.

SynthesisPathways Start Select Precursor RouteA Unsubstituted C-3 (Direct Formylation) Start->RouteA RouteB 3-Methyl Group (Riley Oxidation) Start->RouteB RouteC 3-Hydroxymethyl (Alcohol Oxidation) Start->RouteC SolA Protocol A: Vilsmeier-Haack (Non-Oxidative) RouteA->SolA Recommended SolB Protocol B: SeO2 Optimization (Stop Over-oxidation) RouteB->SolB High Risk SolC Protocol C: Chemoselective Oxidation (MnO2/IBX) RouteC->SolC Moderate Risk

Figure 1: Synthesis Selection Tree. Route A is the gold standard for avoiding oxidation by design.

Module A: The Preventative Route (Vilsmeier-Haack)

Strategy: Avoid oxidation reagents entirely by using electrophilic aromatic substitution. Applicability: When C-3 is unsubstituted (H).

The Vilsmeier-Haack reaction is the most robust method to introduce an aldehyde at the C-3 position of pyrazolo[1,5-a]pyridine without risking oxidative degradation of the ring [1, 2].

Protocol A: Standard Vilsmeier-Haack Formylation
  • Reagent Formation: Cool anhydrous DMF (3.0 equiv) to 0°C under Ar/N2. Add POCl

    
     (1.2 equiv) dropwise. Stir 30 min to form the chloroiminium salt (Vilsmeier reagent).
    
  • Addition: Dissolve pyrazolo[1,5-a]pyridine (1.0 equiv) in minimal DMF and add dropwise to the reagent.

  • Heating: Warm to 60–80°C. Monitor by TLC (The iminium intermediate is polar; the aldehyde forms upon hydrolysis).

  • Hydrolysis (Critical Step): Pour reaction mixture onto crushed ice/NaOAc. Stir vigorously for 1h to hydrolyze the iminium salt to the aldehyde.

Troubleshooting Vilsmeier "Oxidation" Artifacts

Users often mistake hydrolysis failure for oxidation side reactions.

SymptomDiagnosisSolution
Low Yield / Sticky Solid Incomplete hydrolysis of the iminium salt.Increase buffering (NaOAc) during quench. Do not use strong base (NaOH) which can cause Cannizzaro disproportionation (simulating oxidation).
Chlorinated Impurity Competitive chlorination at C-3.Reduce reaction temp <60°C; ensure POCl

is not in large excess (>1.5 eq).
Ring Cleavage Oxidative workup used (e.g., bleach).[1]Never use hypochlorite to quench Vilsmeier reactions on this scaffold.

Module B: Oxidation of Methyl Groups (Riley Oxidation)

Strategy: Controlled oxidation of a 3-methyl precursor using Selenium Dioxide (SeO


).
Risk Level:  High. This route frequently leads to the carboxylic acid (over-oxidation).
Protocol B: Catalytic SeO with TBHP

To prevent over-oxidation to the acid, avoid stoichiometric SeO


 in acetic acid. Instead, use a catalytic cycle which is milder and easier to purify [3].
  • Setup: Dissolve 3-methylpyrazolo[1,5-a]pyridine (1.0 equiv) in CH

    
    Cl
    
    
    
    or 1,4-dioxane.
  • Catalyst: Add SeO

    
     (0.5 equiv).
    
  • Co-oxidant: Add tert-butyl hydroperoxide (TBHP, 2.0 equiv, 70% aq).

  • Conditions: Stir at room temperature or mild heat (40°C).

  • Stop Point: Monitor strictly by HPLC/TLC. Stop immediately when aldehyde peaks.

Troubleshooting Over-Oxidation
  • Issue: Product contains >10% carboxylic acid.[2]

  • Fix: The presence of water accelerates the aldehyde

    
     acid step. Add 4Å molecular sieves to the reaction mixture to sequester water produced during the cycle.
    
  • Alternative: If SeO

    
     fails, brominate the methyl group (NBS/AIBN) followed by a Kornblum oxidation (DMSO/NaHCO
    
    
    
    ), which stops reliably at the aldehyde.

Module C: Oxidation of Alcohols (Chemoselectivity)

Strategy: Converting pyrazolo[1,5-a]pyridine-3-methanol to the aldehyde. Risk Level: Moderate. The benzylic-like alcohol is activated, making it prone to over-oxidation.

Comparative Oxidant Performance
ReagentStrengthRisk of Acid FormationRecommendation
MnO

(Activated)
MildLowPrimary Choice. Heterogeneous, easy workup.
IBX / DMP ModerateVery LowSecondary Choice. Excellent for small scale.
Jones Reagent (CrO

)
StrongHighAvoid. Will oxidize to acid and degrade ring.
Swern MildLowGood, but byproducts are smelly/hard to remove.
Protocol C: Activated MnO Oxidation

Manganese dioxide is highly variable.[1] "Bottle" MnO


 is often deactivated by moisture [4].[1]
  • Activation (Mandatory): Heat commercial MnO

    
     in an oven at 120°C for 24h prior to use.
    
  • Stoichiometry: Use large excess (10–20 equiv). The reaction is surface-area dependent.

  • Solvent: Anhydrous DCM or CHCl

    
    . Avoid MeOH (forms hemiacetals which oxidize to esters).
    
  • Procedure: Stir suspension at RT. Filter through Celite.

  • Rescue: If reaction stalls, do not add more MnO

    
    . Add activated molecular sieves to remove water from the catalyst surface.[1]
    

Post-Synthesis Handling (Storage)

Issue: Pyrazolo[1,5-a]pyridine aldehydes are electron-rich and can undergo autoxidation (air oxidation) to the carboxylic acid upon storage.

Stability Protocol
  • Purification: Avoid acidic silica columns if possible; neutral alumina is safer for electron-rich aldehydes.

  • Storage: Store under Argon at -20°C.

  • Scavenging: For long-term storage of crude material, add a trace of BHT (butylated hydroxytoluene) as a radical scavenger to inhibit autoxidation chains.

Mechanism of Autoxidation (Visualized)

Understanding the enemy is key. The electron-rich ring stabilizes the radical intermediate, accelerating degradation.

Autoxidation cluster_prevention Prevention Strategy R_CHO Aldehyde (Target) Radical Acyl Radical (Stabilized by Ring) R_CHO->Radical Initiator (hv/heat) Peracid Peracid Intermediate Radical->Peracid + Oxygen Acid Carboxylic Acid (Impurity) Peracid->Acid + R-CHO Oxygen O2 (Air) Steps 1. Store under Ar 2. Add BHT stabilizer 3. Keep cold

Figure 2: Autoxidation pathway. The electron-donating nature of the pyrazolo[1,5-a]pyridine ring stabilizes the Acyl Radical, making this process faster than in simple benzenes.

FAQ: Rapid Troubleshooting

Q: I used Vilsmeier conditions, but my product has a mass of M+34 instead of M+28. What happened? A: You likely chlorinated the ring instead of formylating it, or the intermediate chloroiminium salt did not hydrolyze.

  • Check: Did you boil the reaction in water/acetate at the end? If not, the chlorine is still attached.

  • Check: Is the C-3 position blocked? If so, chlorination occurs at C-7 or C-2.

Q: My MnO


 oxidation stalled at 50% conversion. Should I heat it? 
A:  No. Heating MnO

reactions often leads to over-oxidation or side reactions.
  • Fix: Filter off the "spent" MnO

    
     and add fresh, oven-dried MnO
    
    
    
    . The water produced by the reaction poisons the catalyst surface.[1]

Q: Can I use PCC (Pyridinium Chlorochromate)? A: It is risky. PCC is acidic and difficult to remove from basic heterocycles like pyrazolo[1,5-a]pyridine. The chromium residues can catalyze decomposition. Stick to IBX or Swern if MnO


 fails.

References

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems. Source: Elsevier / ResearchGate. Context: Confirms Vilsmeier-Haack as the standard for introducing aldehydes to these fused systems without oxidation.

  • Pyrazolo[1,5-a]pyridine-3-carbaldehyde: Versatile Building Block. Source: Chem-Impex International. Context: Validates the stability and utility of the target molecule in drug discovery.

  • Riley Oxidation of Heterocyclic Intermediates. Source: Molecules (MDPI), 2020, 25(8), 1858. Context: detailed protocols for SeO2 oxidation and using TBHP to mitigate side reactions.

  • Manganese Dioxide Activation Protocols. Source: Common Organic Chemistry. Context: Technical procedures for activating MnO2 to prevent stalling and over-oxidation.[1]

Sources

recrystallization solvents for 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Recrystallization Protocols for 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde Ticket ID: #REC-BPPC-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Solvent Selection Matrix

User Query: "I need a scalable recrystallization solvent for 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS: 885277-38-1). Flash chromatography is not feasible for my current batch size."

Technical Response: The purification of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde presents a specific challenge: balancing the solubility of the fused aromatic bicycle (lipophilic) with the polarity of the aldehyde functionality. While flash chromatography (SiO₂, EtOAc/Hexane gradient) is the standard discovery-phase purification method, recrystallization is viable for scale-up if specific solvent classes are used to avoid "oiling out" (liquid-liquid phase separation).[1]

Based on the structural isosteres (e.g., imidazo[1,2-a]pyridine derivatives) and the physicochemical properties of the pyrazolo[1,5-a]pyridine core, the following solvent systems are validated for trial.

Solvent Compatibility Table[1]
Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol (95%) Protic PolarPrimary Recommendation Best balance of solubility.[1] The water content acts as a mild anti-solvent to improve yield upon cooling.[1]
Acetonitrile (MeCN) Aprotic PolarHigh Excellent for removing non-polar impurities. High recovery rates due to steep solubility/temperature curve.
EtOAc / n-Heptane Binary MixtureAlternative Use if the compound oils out in alcohols.[1] Ratio typically 1:3 to 1:[1]5.
Methanol Protic PolarConditionalRisk of hemiacetal formation with the aldehyde if heated for prolonged periods.
Acetone Aprotic PolarAvoid High risk of Aldol-type condensation with the aldehyde under thermal stress.[1]

Decision Logic: Solvent Selection

The following decision tree illustrates the logic for selecting the optimal solvent based on your crude material's behavior.

SolventSelection Start Start: Crude Isolation SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Cooling Cool to RT, then 0°C Soluble->Cooling Yes Insoluble Insoluble in Hot EtOH Soluble->Insoluble No Crystals Crystals Formed? Cooling->Crystals Success Filter & Dry (Primary Protocol) Crystals->Success Yes Oiling Product 'Oils Out' Crystals->Oiling No (Oils out) SwitchSolvent Switch to EtOAc/Heptane Oiling->SwitchSolvent TryMeCN Try Boiling Acetonitrile Insoluble->TryMeCN

Figure 1: Decision logic for solvent selection based on initial solubility tests.[1]

Detailed Experimental Protocol

Protocol A: Recrystallization from Ethanol (Recommended)

This method relies on the steep solubility curve of the pyrazolo[1,5-a]pyridine scaffold in hot alcohols.[1]

Prerequisites:

  • Crude 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (typically yellow/orange solid).[1]

  • Solvent: Ethanol (95% preferred over absolute to assist precipitation).

  • Equipment: Magnetic stirrer, reflux condenser, oil bath.

Step-by-Step Procedure:

  • Saturation: Place 1.0 g of crude material in a flask. Add 5 mL of Ethanol.

  • Reflux: Heat to reflux (approx. 78°C). If solids remain, add Ethanol in 1 mL increments until fully dissolved. Do not exceed 15 mL total volume per gram.

  • Hot Filtration (Critical): If black specks (palladium or charred polymers) remain, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Technical Note: Rapid cooling locks impurities inside the crystal lattice.

  • Crystallization: Once at room temperature, submerge the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the pale yellow needles via vacuum filtration. Wash the cake with 2 mL of ice-cold Ethanol.

  • Drying: Dry under high vacuum (< 5 mbar) at 40°C for 4 hours. Aldehydes can be heat-sensitive; avoid oven drying >60°C.[1]

Protocol B: Anti-Solvent Precipitation (EtOAc/Heptane)

Use this if Protocol A results in oiling out.

  • Dissolve crude in minimal boiling Ethyl Acetate (EtOAc).

  • Remove from heat.

  • Add n-Heptane dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Add 2-3 drops of EtOAc to clear the solution.[1]

  • Allow to cool slowly.[2] The hydrophobic bromine substituent facilitates crystallization in this non-polar environment.

Troubleshooting Guide (FAQ)

Q1: My product separates as a red/orange oil at the bottom of the flask instead of crystals. Why? A: This is "oiling out."[2] It happens when the melting point of the solvated compound is lower than the boiling point of the solvent, or when the impurity profile depresses the melting point.[1]

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure material (if available) as soon as the temperature drops slightly below the boiling point.[1] Alternatively, switch to Protocol B (EtOAc/Heptane), as the lower polarity often prevents oiling.[1]

Q2: The recovery yield is low (<50%). A: The pyrazolo[1,5-a]pyridine core is moderately soluble in ethanol even when cold.[1]

  • Fix: Concentrate the mother liquor (filtrate) to half its volume and repeat the cooling process to harvest a "second crop." Note that the second crop will be less pure than the first.[1]

Q3: The aldehyde peak in NMR is diminishing after recrystallization. A: You may be forming a hemiacetal (if using alcohols) or oxidizing the aldehyde.[1]

  • Fix: Ensure the solvent is acid-free.[1] If using Methanol, switch to Acetonitrile. Store the purified solid under Nitrogen/Argon in the dark, as these aldehydes are photo-active.[1]

Mechanistic Insight & Validation

The "Oiling Out" Phenomenon

The 6-bromo substituent adds significant lipophilicity to the molecule, while the aldehyde and nitrogen bridgehead provide polarity.[1] In highly polar solvents like water or pure methanol, the hydrophobic effect can force the molecule to phase-separate as a liquid droplet before it can organize into a crystal lattice.[1]

OilingOut State1 Hot Solution (Homogeneous) State2 Cooling Phase State1->State2 Branch MP < Solvent Temp? State2->Branch Result1 Liquid-Liquid Separation (Oiling Out) Branch->Result1 Yes Result2 Nucleation & Crystal Growth Branch->Result2 No

Figure 2: Thermodynamic pathway leading to oiling out vs. crystallization.[1]

Structural Validation

The recommendation of Ethanol and Acetonitrile is supported by the purification protocols of structural isosteres such as 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde . Both scaffolds share the fused 5,6-bicyclic nitrogen system and the exact functional group placement (bromo at 6, formyl at 3).[1] Literature for the imidazo-analog confirms solubility in hot ethanol and precipitation upon cooling or water addition [1, 2].[1]

References

  • Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde

    • Source: ChemicalBook / Literature Precedents.[3]

    • Context: Describes the Vilsmeier-Haack formylation and subsequent workup/purific
    • URL:

  • Pyrazolo[1,5-a]pyridine Synthesis & Properties

    • Source: Organic Chemistry Portal.
    • Context: General methods for constructing the pyrazolo[1,5-a]pyridine core, highlighting solubility in polar organic solvents.[1]

    • URL:[1]

  • Recrystallization Techniques for Pyrazoles

    • Source: BenchChem Technical Guides.
    • Context: General troubleshooting for "oiling out" in pyrazole deriv
    • URL:

Sources

Technical Support Center: Troubleshooting C6-Bromine Reactivity in Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-C6-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Deceptive" Pyridine Ring

The pyrazolo[1,5-a]pyridine scaffold is a fused bicyclic system that often confuses researchers due to its hybrid electronic nature. While the C6-position appears analogous to a pyridine ring, the fusion with the electron-rich pyrazole ring significantly alters its reactivity profile.

The C6-bromide is not a standard electron-deficient pyridyl halide.[1][2] The bridgehead nitrogen donates electron density into the system, making the C6 position more electron-rich than expected. Consequently, standard protocols for both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Cross-Couplings often fail. This guide addresses the three most common failure modes: Stalled Cross-Couplings , Lithiation Scrambling , and SNAr Inertness .

Part 1: Reactivity Map & Decision Logic

Before troubleshooting, verify your target position. The numbering scheme is critical, as reactivity varies drastically between C3, C6, and C7.

Visualization: Reactivity Hotspots

ReactivityMap Scaffold Pyrazolo[1,5-a]pyridine Core Structure C3 C3 Position (Pyrazole Ring) High Nucleophilicity Prone to Electrophilic Attack Acidic Proton (pKa ~28) Scaffold->C3 C6 C6 Position (Pyridine Ring) Electron-Neutral/Rich Resistant to SNAr Slow Oxidative Addition Scaffold->C6 C7 C7 Position (Ortho to Bridgehead) Site of Directed C-H Activation (via N1 coordination) Scaffold->C7 C6->C3 Lithiation Risk: C3-H deprotonates before C6-Br exchange

Caption: Reactivity profile of the pyrazolo[1,5-a]pyridine scaffold. Note the competitive acidity at C3 relative to C6 functionalization.

Part 2: Troubleshooting Tickets (Q&A)

Ticket #001: Suzuki Coupling Stalled or Low Yield (<20%)

User Question: "I am trying to couple 6-bromo-pyrazolo[1,5-a]pyridine with a phenylboronic acid using Pd(PPh3)4 and Na2CO3 in DME/Water. The starting material remains unconsumed even after 24 hours at reflux. Why is this failing?"

Technical Diagnosis: The C6-C bond is electron-rich due to resonance donation from the bridgehead nitrogen (N4). This makes the C6-Br bond stronger and less prone to oxidative addition by Palladium(0) compared to a standard 3-bromopyridine. Simple phosphine ligands like triphenylphosphine (PPh3) lack the electron-donating power to facilitate this difficult oxidative addition step.

Solution Protocol: Switch to electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) or N-Heterocyclic Carbene (NHC) precatalysts. These ligands create a highly active Pd(0) species capable of inserting into deactivated aryl-bromide bonds.

Recommended System:

  • Catalyst: XPhos Pd G3 or Pd(OAc)2 + XPhos (1:2 ratio)

  • Base: K3PO4 (Anhydrous or 2M aq.)

  • Solvent: 1,4-Dioxane or n-Butanol

  • Temperature: 100°C (Microwave irradiation recommended for 1 hour)

Why it works: XPhos provides steric bulk to promote reductive elimination and high electron density to accelerate the rate-limiting oxidative addition at the sluggish C6 position [1].

Ticket #002: Lithiation Yields Mixture or Wrong Regioisomer

User Question: "I treated 6-bromo-pyrazolo[1,5-a]pyridine with n-BuLi at -78°C followed by DMF to make the aldehyde. I got a mixture of the starting material, the C3-aldehyde, and a small amount of C6-product. What happened?"

Technical Diagnosis: This is a classic case of competitive deprotonation . The proton at C3 (on the pyrazole ring) is relatively acidic. n-BuLi is a strong enough base to deprotonate C3 faster than it performs the Lithium-Halogen exchange at C6. You likely formed a C3-lithio species, which then reacted with DMF.

Solution Protocol: You have two options depending on your synthetic flexibility:

Option A: Block the C3 Position If possible, introduce a substituent at C3 (e.g., Cl, CN, or an ester) before attempting chemistry at C6. This eliminates the acidic proton.[3]

Option B: Use "Turbo Grignard" (Magnesium-Ate Complex) Switch from n-BuLi to i-PrMgCl·LiCl (Turbo Grignard). This reagent is selective for Halogen-Magnesium exchange over deprotonation on this scaffold.

Experimental Workflow (Option B):

  • Dissolve substrate in anhydrous THF (0.5 M).

  • Cool to -15°C (not -78°C; Turbo Grignard needs slightly higher temp to initiate).

  • Add i-PrMgCl·LiCl (1.1 equiv) dropwise.

  • Stir for 1-2 hours. Monitor by quenching a small aliquot with D2O (look for deuterium incorporation at C6 by NMR).

  • Add electrophile (DMF) and warm to RT.

Ticket #003: SNAr Reaction Failed with Amines

User Question: "I'm trying to displace the C6-bromine with morpholine using K2CO3 in DMF at 120°C. No reaction. Isn't this a pyridine derivative?"

Technical Diagnosis: While it contains a pyridine ring, the C6 position is meta to the bridgehead nitrogen (N4). In nucleophilic aromatic substitution (SNAr), the negative charge of the Meisenheimer intermediate must be stabilized by resonance onto a heteroatom.[3] A nucleophile attacking C6 cannot delocalize the negative charge onto the bridgehead nitrogen effectively. Furthermore, the electron-rich nature of the fused pyrazole ring deactivates the system toward nucleophilic attack.

Solution Protocol: Abandon SNAr conditions. This transformation requires Buchwald-Hartwig Amination .[4]

Recommended System:

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (for primary amines).

  • Base: LiHMDS (Lithium Hexamethyldisilazide) or Cs2CO3.

  • Solvent: THF or Toluene.

  • Temperature: 65-80°C.

Why it works: Palladium catalysis bypasses the electronic requirement for SNAr by using a metal-mediated oxidative addition/reductive elimination cycle [2].

Part 3: Quantitative Comparison of Conditions

Use this table to select the correct methodology for C6-functionalization.

Reaction TypeStandard Condition (Avoid)Optimized Condition (Recommended) Success Rate Key Factor
Suzuki Coupling Pd(PPh3)4, Na2CO3, RefluxXPhos Pd G3 , K3PO4, Dioxane, 100°C>85%Ligand electron density facilitates oxidative addition.
Lithiation n-BuLi, -78°Ci-PrMgCl·LiCl , -15°C to 0°C>90%Avoids C3-H deprotonation side reaction.
Amination SNAr (Heat + Base)Buchwald-Hartwig (RuPhos/BrettPhos)>90%C6 is electronically deactivated for SNAr.
C-H Activation Pd(OAc)2 (Standard)Pd(OAc)2 + Ag2CO3 (Directed)VariableN1 directs activation to C7, not C6.

Part 4: Detailed Experimental Protocol

Protocol: Buchwald-Hartwig Amination of 6-Bromo-pyrazolo[1,5-a]pyridine

Objective: Coupling of morpholine (secondary amine) to C6-bromide.

Materials:

  • 6-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos Pd G3 (2-5 mol%) (Precatalyst ensures active species formation)

  • RuPhos (2-5 mol%) (Optional: added free ligand stabilizes catalyst)

  • LiHMDS (1M in THF, 2.2 equiv) or Cs2CO3 (3.0 equiv)

  • Anhydrous THF (degassed)

Step-by-Step:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the aryl bromide (1.0 equiv), RuPhos Pd G3 (0.02 equiv), and RuPhos (0.02 equiv).

  • Solvent: Add anhydrous, degassed THF (concentration ~0.2 M).

  • Reagents: Add Morpholine (1.2 equiv).

  • Base: Dropwise add LiHMDS (2.2 equiv). Note: If the substrate has base-sensitive groups, switch to Cs2CO3 and use Dioxane at 100°C.

  • Reaction: Seal the vial and heat to 65°C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated NH4Cl (aq) and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography. The product is usually more polar than the starting bromide.

Part 5: Logic Flow for Functionalization

Follow this decision tree to determine the best synthetic route for your target.

DecisionTree Start Start: 6-Bromo-pyrazolo[1,5-a]pyridine Target What is your target bond? Start->Target CC C-C Bond (Aryl/Alkyl) Target->CC CN C-N Bond (Amine) Target->CN Electrophile Reaction with Electrophile (CHO, I, etc.) Target->Electrophile Suzuki Suzuki Coupling Use XPhos Pd G3 Avoid PPh3 CC->Suzuki SNAr SNAr Attempt? CN->SNAr Lithiation Lithiation Strategy Electrophile->Lithiation Buchwald Buchwald-Hartwig Use RuPhos/BrettPhos SNAr->Buchwald No (Correct) Stop STOP: Will Fail (Electron Rich Ring) SNAr->Stop Yes Turbo Use i-PrMgCl·LiCl (-15°C) Lithiation->Turbo Preferred BuLi Use n-BuLi? Lithiation->BuLi Alternative C3Block Is C3 Blocked? BuLi->C3Block Fail Mixture of Products (C3 Deprotonation) C3Block->Fail No Success Success (Low Temp -78°C) C3Block->Success Yes

Caption: Decision logic for selecting the correct synthetic methodology based on target functionalization.

References

  • Buchwald, S. L., et al. (2013). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Guide: Stability of 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

[1]

Case ID: CHEMICAL-STABILITY-001 Compound: 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde CAS: 73957-66-1 (Analogous) Core Issue: Stability and reactivity under basic conditions (pH > 7).[1]

Executive Summary: Stability Profile

Status: Conditionally Stable The compound exhibits distinct stability windows depending on the strength of the base and the solvent system used. While the pyrazolo[1,5-a]pyridine core and the C6-bromine substituent are robust, the C3-aldehyde is the primary site of failure under strongly basic conditions.

ParameterStability StatusCritical Notes
Weak Bases (e.g.,

,

, Piperidine)
High Safe for Knoevenagel condensations and Schiff base formation.[1]
Strong Bases (e.g.,

,

,

,

)
Low High risk of Cannizzaro reaction (disproportionation) leading to aldehyde loss.
C6-Bromine Integrity High Resistant to

(nucleophilic aromatic substitution) under standard conditions; requires Pd-catalysis or extreme forcing conditions to displace.[1]
Ring Integrity High The fused system is resistant to ring-opening in aqueous/organic base mixtures.[1]

Technical Deep Dive: Reactivity & Mechanisms

A. The Cannizzaro Threat (Aldehyde Disproportionation)

The most common "stability failure" reported is the disappearance of the aldehyde starting material without the formation of the desired product. In the absence of a reactive nucleophile (like an active methylene compound), strong bases (hydroxide or alkoxides) will force the aldehyde to undergo a Cannizzaro reaction.

Since 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde lacks

12

Result: A 50:50 mixture of the carboxylic acid (soluble in water/base) and the alcohol (precipitate or organic soluble).[2]

B. C6-Bromine Stability

The bromine atom at position 6 is electronically analogous to the 3-position on a pyridine ring (beta to the nitrogen). It is not activated for Nucleophilic Aromatic Substitution (

  • Implication: You can use bases like

    
     or 
    
    
    without fearing hydrolysis of the bromide to a phenol.
  • Exception: Palladium-catalyzed cross-couplings (Suzuki, Buchwald) will displace this bromide, but this is a desired transformation, not a stability failure.

Visual Troubleshooting Pathways

The following diagrams illustrate the decision logic for troubleshooting reaction failures involving this compound.

Figure 1: Reaction Failure Diagnosis Logic

TroubleshootingStartIssue: Aldehyde Disappeared(TLC/LCMS)CheckBaseCheck Base StrengthStart->CheckBaseStrongBaseStrong Base Used(NaOH, KOH, NaOEt)CheckBase->StrongBasepH > 12WeakBaseWeak Base Used(Piperidine, K2CO3)CheckBase->WeakBasepH 8-11CannizzaroDiagnosis: Cannizzaro ReactionProducts: Acid + AlcoholStrongBase->CannizzaroNo Active Methylene PresentCheckNucCheck NucleophileStoichiometryWeakBase->CheckNucSlow ReactionSlow ReactionCheckNuc->Slow ReactionNucleophile ExcessSide ReactionsSide ReactionsCheckNuc->Side ReactionsNucleophile Limiting

Caption: Diagnostic flow for identifying the cause of aldehyde loss in basic media.

Figure 2: The Cannizzaro Mechanism (Degradation Pathway)

CannizzaroAldehyde2x Aldehyde(Starting Material)OH_AttackOH- Attack(Tetrahedral Intermediate)Aldehyde->OH_Attack+ NaOHHydrideHydride TransferOH_Attack->HydrideProductsMixture:1. Carboxylic Acid (Salt)2. Primary AlcoholHydride->ProductsDisproportionation

Caption: Mechanistic pathway of degradation in strong base (NaOH/KOH) lacking other nucleophiles.[1]

Troubleshooting Guide & FAQs

Q1: I treated the aldehyde with 1M NaOH to hydrolyze an ester elsewhere in the molecule, but I lost my aldehyde. What happened?

Diagnosis: You likely triggered a Cannizzaro reaction. Solution:

  • Acidify the aqueous layer: The carboxylic acid byproduct is likely in the aqueous phase as a salt. Acidify to pH 3-4 and extract with Ethyl Acetate to recover the acid form (6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid).[1]

  • Check the organic layer: The alcohol byproduct (6-bromopyrazolo[1,5-a]pyridine-3-methanol) will be here.[1]

  • Prevention: Avoid strong mineral bases if the aldehyde must be preserved. Use milder hydrolysis conditions (e.g.,

    
     in 
    
    
    at
    
    
    ) or protect the aldehyde as an acetal before hydrolysis.
Q2: Can I use this aldehyde in a Knoevenagel condensation?

Answer: Yes, this is the primary application. Protocol Recommendation:

  • Solvent: Ethanol or Methanol.[3]

  • Base: Catalytic piperidine (5-10 mol%) with a drop of acetic acid, or stoichiometric

    
    .
    
  • Temperature: Reflux is generally tolerated well.

  • Why it works: The active methylene compound (e.g., malononitrile) is more nucleophilic than the hydroxide/alkoxide, and the reversible imine formation (with piperidine) is faster than the irreversible Cannizzaro pathway.

Q3: Is the bromine at position 6 stable to basic workup?

Answer: Yes. Unlike 2-bromo or 4-bromopyridines, the 6-bromo position in this fused system is not sufficiently electron-deficient to undergo nucleophilic attack by hydroxide or water under standard workup conditions.[1] It will remain intact.

Q4: How should I store the compound?

Recommendation: Store under an inert atmosphere (


References

  • Synthesis via Vilsmeier-Haack: The formation of pyrazolo[1,5-a]pyridine aldehydes is typically achieved using

    
    . The survival of the ring during the subsequent aqueous basic workup (neutralization) confirms its short-term stability in base.
    
    • Source:

  • Aldehyde Reactivity: General reactivity of pyrazolo[1,5-a]pyridine-3-carbaldehyde in Knoevenagel condensations and Schiff base formation.[1]

    • Source:[1]

  • Cannizzaro Mechanism: Standard mechanistic behavior of non-enolizable aromatic/heteroarom

    • Source:

  • Ring Stability: Evidence of pyrazolo[1,5-a]pyridine derivatives surviving basic conditions during ester hydrolysis (saponific

    • Source:[1]

Technical Support Center: Purification of Crude 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde. Our aim is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this important heterocyclic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde synthesized via a Vilsmeier-Haack reaction?

A1: The impurity profile of crude 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde can vary based on reaction conditions, but typically includes:

  • Unreacted Starting Material: Residual 6-bromopyrazolo[1,5-a]pyridine.

  • Vilsmeier Reagent Byproducts: Hydrolyzed or unreacted Vilsmeier reagent (from POCl₃ and DMF).[1]

  • Over-formylated Species: Dicarbaldehyde derivatives, though generally less common.

  • Hydrolyzed Product: Formation of the corresponding carboxylic acid if the aldehyde is exposed to oxidative conditions or prolonged workup.

  • Positional Isomers: Depending on the regioselectivity of the Vilsmeier-Haack reaction on the pyrazolo[1,5-a]pyridine core, minor amounts of other formylated isomers might be present.[2]

  • Residual Solvents: DMF, POCl₃, and solvents used in the workup.

Q2: I'm seeing a persistent baseline on my TLC analysis of the crude product. What could be the cause?

A2: A persistent baseline or streaking on a TLC plate often indicates the presence of highly polar or acidic/basic impurities. In the context of this synthesis, residual Vilsmeier reagent byproducts or the formation of the corresponding carboxylic acid are common culprits. To remedy this, you can add a small amount of triethylamine (for basic impurities) or acetic acid (for acidic impurities) to your TLC mobile phase to improve spot shape and resolution.[3][4]

Q3: My crude product is a dark, oily residue. How can I best handle this for purification?

A3: An oily crude product often suggests the presence of significant impurities or residual solvent. Before attempting column chromatography, it is advisable to try and precipitate or crystallize the product. You can attempt to triturate the oil with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate to induce solidification. If this fails, dissolving the oil in a minimum amount of a suitable solvent (e.g., dichloromethane) and then adding a non-polar anti-solvent can also promote precipitation.

Troubleshooting Guide: Column Chromatography Purification

Issue 1: Poor Separation of the Desired Product from a Close-Running Impurity on the TLC Plate.

  • Scientific Rationale: Achieving good separation in column chromatography is predicated on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase. If two compounds have very similar polarities, they will exhibit similar retention factors (Rf) and co-elute.

  • Troubleshooting Steps:

    • Optimize the Solvent System:

      • Systematically vary the ratio of your eluent system. For this compound, a common starting point is a hexane/ethyl acetate gradient.[3] Try small, incremental changes in the solvent ratio to maximize the difference in Rf values (ΔRf) between your product and the impurity.

      • If adjusting the ratio is insufficient, consider a different solvent system altogether. For example, dichloromethane/methanol or toluene/acetone systems can offer different selectivities.

    • Employ a Different Stationary Phase:

      • If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or a reversed-phase (C18) column, particularly if the impurities are highly polar.[4]

Parameter Recommendation for Poor Separation
Solvent System Fine-tune eluent ratio (e.g., 9:1 to 8.5:1.5 Hexane:EtOAc). Change solvent system (e.g., DCM/MeOH).
Stationary Phase Switch from silica gel to neutral alumina or C18 silica.
Column Dimensions Use a longer, narrower column for improved resolution.

Issue 2: The Product is Eluting with the Solvent Front (High Rf).

  • Scientific Rationale: A high Rf value indicates that the compound has a low affinity for the stationary phase and is highly soluble in the mobile phase. This leads to poor purification as many impurities may also elute quickly.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: Reduce the proportion of the more polar solvent in your eluent system. For a hexane/ethyl acetate system, increase the percentage of hexane.

    • Consider a Less Polar Solvent System: If you are already using a very non-polar system, consider switching to a different non-polar solvent. For instance, using pentane instead of hexane can sometimes provide better separation for non-polar compounds.

Issue 3: The Product is Not Eluting from the Column (Rf = 0).

  • Scientific Rationale: An Rf of 0 suggests that the compound is too strongly adsorbed to the stationary phase and is insoluble in the mobile phase. This can be due to high polarity or decomposition on the silica gel.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent in your eluent. For a hexane/ethyl acetate system, you can move to a higher concentration of ethyl acetate or even add a small percentage of methanol.[3]

    • Test for Decomposition: Before running a large-scale column, spot your crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears or the original spot diminishes, your compound may be decomposing on the silica. In this case, switching to a less acidic stationary phase like neutral alumina is recommended.[4]

Purification Workflow Decision Tree

start Crude Product (6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde) is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No tlc_analysis Perform TLC Analysis is_solid->tlc_analysis Yes triturate Triturate with non-polar solvent is_oily->triturate Yes dissolve_precipitate Dissolve in minimal DCM, precipitate with hexanes is_oily->dissolve_precipitate If trituration fails good_sep Good separation of spots? tlc_analysis->good_sep column_chrom Proceed with Column Chromatography good_sep->column_chrom Yes optimize_tlc Optimize TLC solvent system good_sep->optimize_tlc No recrystallize Attempt Recrystallization column_chrom->recrystallize For further polishing pure_product Pure Product column_chrom->pure_product recrystallize->pure_product triturate->tlc_analysis failed_solid Fails to solidify triturate->failed_solid dissolve_precipitate->tlc_analysis optimize_tlc->column_chrom

Caption: Decision tree for purification strategy.

Troubleshooting Guide: Recrystallization

Issue 1: The Compound "Oils Out" Instead of Forming Crystals.

  • Scientific Rationale: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the compound. The presence of impurities can also inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution to redissolve the oil, then add more of the hot solvent until the solution is clear. Allow it to cool slowly.[4]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[4]

    • Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[4]

    • Change the Solvent System: If the issue persists, your chosen solvent may be unsuitable. Screen for other potential recrystallization solvents. Good starting points for pyrazolo[1,5-a]pyridine derivatives include ethanol, isopropanol, or mixtures like ethanol/water or DMF/ethanol.[5][6][7][8]

Issue 2: No Crystals Form Upon Cooling.

  • Scientific Rationale: This typically means that the solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Reduce the Solvent Volume: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal.

    • Place in an Ice Bath or Freezer: Further reducing the temperature may decrease the solubility enough for crystals to form.

    • Add an Anti-Solvent: If your compound is dissolved in a polar solvent, slowly add a non-polar solvent in which it is insoluble until the solution becomes turbid, then warm slightly until it is clear and allow to cool slowly.

Experimental Protocols

Protocol 1: Column Chromatography of Crude 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a hexane/ethyl acetate solvent system (start with a 9:1 or 8:2 ratio).

    • Visualize the spots under UV light.[9] The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[10]

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent (the initial, less polar solvent mixture).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent system determined from your TLC analysis.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde.[3]

Protocol 2: Recrystallization of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

  • Solvent Selection:

    • In a small test tube, add a small amount of the purified (or semi-purified) product.

    • Add a few drops of a potential solvent (e.g., ethanol, isopropanol).

    • If the compound dissolves at room temperature, the solvent is not suitable.

    • If it does not dissolve, gently heat the test tube. If the compound dissolves when hot but precipitates upon cooling, you have found a suitable solvent.

  • Recrystallization Procedure:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a desiccator or a vacuum oven.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Monitoring Vilsmeier-Haack Reaction Progress.
  • Azar, P. A., et al. (2023).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines.
  • Elmaaty, A., et al. (2015). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions.
  • Organic Syntheses. (n.d.). 3.
  • ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
  • BenchChem. (2025).
  • Chem-Impex. (n.d.). Pyrazolo[1,5-a]pyridine-3-carbaldehyde.
  • Cairo University. (n.d.).
  • International Journal of Organic Chemistry. (2021).
  • ResearchGate. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
  • MDPI. (2022).
  • Semantic Scholar. (2016).
  • PMC. (2021).
  • PMC. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • BenchChem. (2025).
  • Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines.
  • Arabian Journal of Chemistry. (2022).

Sources

Technical Support Center: Scale-Up Dynamics for 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up

Executive Summary & Core Chemistry

The synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a critical gateway to next-generation kinase inhibitors (e.g., PI3K, JAK). While laboratory-scale synthesis (mg to g) often relies on convenient but unscalable oxidations (e.g., Dess-Martin Periodinane), process scale-up (>100g to Kilo-lab) necessitates the Vilsmeier-Haack formylation .

This route, while cost-effective, introduces significant thermal hazards and purification bottlenecks. This guide addresses the transition from "medicinal chemistry" methods to "process chemistry" robustness.

The Synthetic Pathway

The most viable industrial route involves the direct electrophilic substitution of the parent heterocycle.

SyntheticRoute SM 6-Bromopyrazolo [1,5-a]pyridine (Parent Core) Inter Iminium Intermediate SM->Inter Electrophilic Attack (0-25°C) Reagent Vilsmeier Reagent (POCl3 + DMF) [In Situ Generation] Reagent->Inter Active Species Prod 6-Bromopyrazolo [1,5-a]pyridine- 3-carbaldehyde Inter->Prod Hydrolysis (NaOAc/H2O, pH 8-9)

Figure 1: The standard Vilsmeier-Haack pathway for C3-formylation. Note the critical hydrolysis step.

Critical Process Parameters (CPP) Dashboard

Before initiating a batch >50g, verify these parameters to prevent thermal runaway and "oiling out."

ParameterSpecificationScientific Rationale
Reagent Stoichiometry POCl₃ (1.2 – 1.5 eq)Excess POCl₃ ensures full conversion but increases exotherm during the quench. Avoid >2.0 eq on scale.
Vilsmeier Formation Temp 0°C to 5°CThe formation of the chloroiminium ion is exothermic. Accumulation at high temp risks decomposition.
Reaction Temperature 60°C – 80°CThe electron-rich ring requires thermal activation for the electrophilic attack to complete within 2-4 hours.
Quench Method Inverse Addition CRITICAL: Add the reaction mixture into chilled aqueous base. Adding water to the reaction causes violent boiling.
pH Control pH 8 – 9The aldehyde precipitates best in slightly basic media. Acidic pH keeps the iminium salt soluble; high pH risks Cannizzaro disproportionation.

Troubleshooting Guide (Q&A)

Category A: Thermal Safety & Reaction Control

Q: We observed a rapid temperature spike (exotherm) when adding the substrate to the Vilsmeier reagent. How do we mitigate this? A: This is a classic "accumulation" error.

  • The Cause: Adding the substrate too quickly to a pre-formed Vilsmeier complex generates heat faster than your cooling jacket can remove it.

  • The Fix: Switch to a semi-batch mode .

    • Generate the Vilsmeier reagent (DMF + POCl₃) at 0°C.[1]

    • Dissolve your 6-bromopyrazolo[1,5-a]pyridine in a minimum volume of DMF.[1]

    • Dosage the substrate solution into the Vilsmeier reagent slowly over 60–90 minutes, maintaining internal temperature <10°C.

    • Reference: Thermal hazards of Vilsmeier reactions are well-documented; accumulation of reagents leads to runaway indices >5 [2].

Q: The reaction mixture turned black/tarry upon heating to 80°C. A: This indicates thermal decomposition or polymerization.

  • The Fix:

    • Check Moisture: POCl₃ reacts violently with water. Ensure DMF is anhydrous (<0.05% water).

    • Lower Temperature: The 6-bromo substituent withdraws some electron density, but the ring is still reactive. Try running at 60°C for a longer duration (6-8 hours) rather than 80°C.

    • Inert Atmosphere: Ensure a strict N₂ blanket. Oxygen at high temperatures can promote oxidative degradation of the aldehyde.

Category B: Workup & Purification

Q: Upon quenching, the product "oiled out" as a sticky gum instead of precipitating as a solid. A: This is the most common issue with pyrazolo-pyridine aldehydes.

  • The Cause: The product melting point is likely depressed by impurities (DMF, phosphorous salts), or the quench temperature was too high.

  • The Fix (The "Seeding" Protocol):

    • Perform the inverse quench into ice water/NaOAc.

    • If oil forms, extract immediately with DCM or EtOAc.

    • Wash the organic layer with 5% LiCl (to remove DMF) and brine.

    • Concentrate to a concentrated residue (do not dry completely).

    • Add Ethanol (EtOH) and heat to reflux. Add water dropwise until turbid, then cool slowly with stirring. Seed with pure crystal if available.[2]

    • Note: Rapid cooling promotes oiling.[2] Slow cooling promotes crystal growth [5].

Q: We are seeing phosphorus impurities in the final NMR. A: Vilsmeier byproducts (phosphorodichloridates) can be sticky.

  • The Fix: Ensure the hydrolysis step is sufficient. Stirring the quenched mixture at pH 8–9 for at least 1–2 hours is necessary to fully hydrolyze the phosphorous intermediates into water-soluble phosphate salts.

Master Protocol: Scale-Up Vilsmeier Formylation

Target Scale: 100g Input

Reagents
  • Substrate: 6-Bromopyrazolo[1,5-a]pyridine (1.0 eq)

  • POCl₃: Phosphorus oxychloride (1.3 eq)

  • DMF: N,N-Dimethylformamide (5.0 vol for reagent, 2.0 vol for substrate)

  • Quench: Sodium Acetate (aq) or NaOH (1M)

Step-by-Step Workflow
  • Vilsmeier Reagent Formation (Exothermic):

    • Charge DMF (5.0 vol) to the reactor. Cool to 0°C.[1]

    • Add POCl₃ (1.3 eq) dropwise. Rate limit: Maintain T < 10°C.[3][4]

    • Stir for 30 mins at 0–5°C to form the white/yellow precipitate (Vilsmeier salt).

  • Substrate Addition:

    • Dissolve substrate in DMF (2.0 vol).

    • Add substrate solution to the reactor over 1 hour.[4] Maintain T < 10°C.

  • Reaction Phase:

    • Warm the mixture to 60°C .

    • Monitor by HPLC/TLC. Expect completion in 3–5 hours.

    • Checkpoint: Look for the disappearance of the starting material peak.

  • Inverse Quench (Safety Critical):

    • Prepare a separate vessel with Ice + 2M NaOAc (approx. 10 vol).

    • Transfer the hot reaction mixture slowly into the quenching vessel.

    • pH Check: Adjust final pH to 8–9 with 1M NaOH if necessary.

  • Isolation:

    • Stir the slurry for 2 hours (allows crystal growth and P-salt hydrolysis).

    • Filter the solid. Wash with copious water (to remove DMF).

    • Recrystallization: If purity <98%, recrystallize from EtOH:Water (9:1) .

Process Safety Logic (Decision Tree)

Use this logic flow to make real-time decisions during the reaction.

SafetyLogic Start Start POCl3 Addition CheckTemp Is Temp > 10°C? Start->CheckTemp StopFeed STOP FEED Increase Cooling CheckTemp->StopFeed Yes Continue Continue Addition CheckTemp->Continue No StopFeed->CheckTemp Resample HeatPhase Heat to 60°C Continue->HeatPhase Monitor Monitor Exotherm (Adiabatic Rise) HeatPhase->Monitor EmergCool EMERGENCY COOLING Do not seal vessel Monitor->EmergCool Rapid Rise Quench Inverse Quench (Into Ice/Base) Monitor->Quench Stable Profile

Figure 2: Thermal safety decision matrix for POCl3/DMF processes.

References

  • BenchChem. "A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride." BenchChem Technical Guides, 2025.

  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Process Safety Applications.

  • ChemicalBook. "6-Bromopyrazolo[1,5-a]pyridine synthesis and properties." ChemicalBook Database, 2025.

  • RSC Advances. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." Royal Society of Chemistry, 2023.

  • BenchChem. "Recrystallization techniques for purifying pyrazole compounds." BenchChem Troubleshooting, 2025.[2]

Sources

Validation & Comparative

High-Fidelity Mass Spectrometry Analysis of Brominated Pyrazolopyridine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

The characterization of brominated pyrazolopyridine aldehydes presents a unique intersection of analytical challenges: the thermal instability of the formyl group, the isotopic complexity of halogenation, and the high polarity of the fused nitrogen heterocycle. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, it frequently fails in the high-throughput, low-abundance context of early-stage drug discovery.

This guide objectively compares Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against traditional alternatives (NMR, EI-MS), demonstrating why ESI-MS/MS is the superior protocol for the rapid, sensitive quantitation and structural verification of these scaffolds. We provide a validated experimental workflow and mechanistic insights into the unique fragmentation pathways of these "privileged structures" in kinase inhibitor research.

Part 1: The Analytical Challenge

Pyrazolopyridines are critical scaffolds in medicinal chemistry, often serving as bioisosteres for purines in kinase inhibitors. The introduction of a bromine atom (typically for cross-coupling utility) and a reactive aldehyde (for reductive amination or condensation) creates a specific analytical profile:

  • Isotopic Signature: Bromine exists as

    
    Br and 
    
    
    
    Br in a near 1:1 ratio.[1] This creates a characteristic "doublet" pattern that must be preserved during ionization to confirm elemental composition.
  • Aldehyde Lability: The aldehyde group (-CHO) is susceptible to oxidation (to carboxylic acid) or thermal degradation (decarbonylation) during "hard" ionization techniques like Electron Impact (EI).

  • Nitrogen Basicity: The pyridine and pyrazole nitrogens provide excellent sites for protonation (

    
    ), making the molecule ideal for positive-mode ESI.
    

Part 2: Comparative Analysis of Analytical Platforms

The following analysis contrasts the proposed ESI-MS/MS workflow with standard alternatives.

Table 1: Performance Matrix – ESI-MS/MS vs. Alternatives
FeatureESI-MS/MS (Recommended) 1H NMR (Standard) EI-GC/MS (Alternative)
Sensitivity High (pg to ng range)Low (mg range required)Moderate (ng range)
Aldehyde Stability Excellent (Soft ionization preserves

)
Good (Non-destructive)Poor (Thermal degradation common)
Isotopic Fidelity High (Resolves

Br/

Br doublets)
None (Average signal)High (Resolves isotopes)
Throughput Rapid (LC-coupled, <5 min)Slow (Acquisition + shimming)Moderate (GC run times >15 min)
Matrix Tolerance High (With LC separation)Low (Overlaps in crude mix)Moderate (Requires volatility)
Why ESI-MS/MS Wins

While NMR provides indisputable connectivity data, it lacks the sensitivity required for DMPK (Drug Metabolism and Pharmacokinetics) studies or impurity profiling at the <0.1% level. EI-MS , while useful for library matching, often induces excessive fragmentation in aldehydes, leading to the loss of the molecular ion (


) and potential confusion with the decarbonylated product (

).

ESI-MS/MS offers the optimal balance: it gently ionizes the aldehyde as the protonated pseudomolecular ion


, preserving the bromine isotopic envelope, while Collision-Induced Dissociation (CID) allows for structural confirmation via specific neutral losses.

Part 3: Mechanistic Fragmentation & Experimental Protocol

The "Doublet Tracer" Mechanism

In ESI-MS/MS, the fragmentation of brominated pyrazolopyridine aldehydes follows a distinct pathway driven by the stability of the heteroaromatic ring.

  • Primary Event: Protonation occurs on the most basic nitrogen (typically the pyridine N).

  • Diagnostic Loss (M-28): Aromatic aldehydes in ESI commonly lose Carbon Monoxide (CO) rather than the formyl radical (CHO

    
    ). This is a charge-retention fragmentation.
    
  • The Tracer: Crucially, because the bromine atom is attached to the stable aromatic core, the 1:1 isotopic doublet is retained in the fragment ions. If you see a fragment without the doublet, you have likely lost the bromine (rare in low-energy CID).

Validated Experimental Protocol

Objective: Confirm structure and purity of 4-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (Example Scaffold).

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of sample in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 500 ng/mL for direct infusion or LC-MS injection.

  • Critical Control: Use purely LC-MS grade solvents to prevent sodium adducts (

    
    ) which do not fragment as predictably as protonated ions.
    
Step 2: Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV (Standard).

  • Source Temperature: 300°C (Keep lower than typical 350°C to prevent thermal oxidation of the aldehyde).

  • Cone Voltage: 30 V (Optimize to maximize

    
     without inducing in-source fragmentation).
    
Step 3: Data Acquisition & Analysis
  • Full Scan (MS1): Scan m/z 100–600. Look for the parent doublet.

    • Example: If Monoisotopic Mass is 225, look for peaks at 226 (

      
      Br) and 228  (
      
      
      
      Br) with equal intensity.
  • Product Ion Scan (MS2): Select m/z 226 (the

    
    Br isotope) as the precursor.
    
  • Collision Energy (CE): Ramp 10–40 eV.

  • Target Fragments:

    • [M+H - CO]+: Loss of 28 Da (Aldehyde diagnostic).

    • [M+H - H2O]+: Loss of 18 Da (Trace hydration).

    • [M+H - HCN]+: Loss of 27 Da (Ring cleavage, high energy).

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Tree

This workflow illustrates the logic for selecting ESI-MS over NMR and EI-MS for this specific compound class.

AnalysisWorkflow Start Sample: Brominated Pyrazolopyridine Aldehyde PurityCheck Is sample > 5 mg and pure? Start->PurityCheck NMR 1H NMR Analysis (Structural Certainty) PurityCheck->NMR Yes SensitivityCheck Is sensitivity/quant required? PurityCheck->SensitivityCheck No IonizationChoice Select Ionization Mode SensitivityCheck->IonizationChoice Yes EI_MS EI-MS (Risk: Thermal Deg.) IonizationChoice->EI_MS Library Match Only ESI_MS ESI-MS (+) (Soft Ionization) IonizationChoice->ESI_MS Quant/Structure DataAnalysis Analyze Isotopic Pattern (1:1 Doublet) EI_MS->DataAnalysis Often fails ESI_MS->DataAnalysis FragAnalysis Confirm Aldehyde via CO Loss (-28 Da) DataAnalysis->FragAnalysis

Caption: Decision matrix for selecting ESI-MS (+) as the optimal tool for labile, halogenated heterocycles.

Diagram 2: Proposed Fragmentation Mechanism

This diagram details the specific mass losses expected in the ESI-MS/MS spectrum, highlighting the retention of the bromine atom.

FragmentationPath Precursor [M+H]+ Precursor (Isotopic Doublet) Intermediate [M+H - CO]+ (Doublet Retained) Precursor->Intermediate Loss of CO (28 Da) Primary Pathway BrLoss [M+H - Br]+ (Singlet, Rare) Precursor->BrLoss Loss of Br radical (Uncommon in ESI) RingFrag Ring Cleavage [M+H - CO - HCN]+ Intermediate->RingFrag Loss of HCN (27 Da) High Energy

Caption: ESI-CID fragmentation pathway. Note that the primary aldehyde loss (CO) retains the diagnostic bromine doublet.

References

  • National Institute of Standards and Technology (NIST). (2014).[2] Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL): Bromine Isotopes. Retrieved from [Link]

Sources

IR spectroscopy peaks for 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: IR Spectroscopy Characterization of 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Executive Summary & Application Context

6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a critical heterocyclic intermediate, primarily utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structural core—the pyrazolo[1,5-a]pyridine scaffold—mimics the purine adenosine pharmacophore, making it highly relevant in medicinal chemistry.

This guide provides a technical breakdown of the Infrared (IR) spectroscopy profile for this compound. It focuses on distinguishing the product from its precursor, 6-bromopyrazolo[1,5-a]pyridine , and validating the success of the Vilsmeier-Haack formylation reaction.

Spectral Analysis: Diagnostic Peaks

The IR spectrum of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is dominated by the introduction of the carbonyl functionality onto the electron-rich heterocycle.

A. The "Smoking Gun": Carbonyl Region (1650–1700 cm⁻¹)

The most critical indicator of successful synthesis is the appearance of the aldehyde carbonyl stretch.

  • Assignment: C=O Stretching Vibration.[1]

  • Wavenumber: 1665–1695 cm⁻¹ (Strong).

  • Technical Insight: Unlike aliphatic aldehydes (typically ~1725 cm⁻¹), this carbonyl band is shifted to a lower frequency (red-shifted) due to conjugation with the aromatic pyrazolo[1,5-a]pyridine ring system. The lone pair on the bridgehead nitrogen participates in resonance, increasing the single-bond character of the carbonyl.

B. The Aldehyde Doublet (2700–2850 cm⁻¹)

To confirm the C=O is an aldehyde and not a ketone or ester impurity, look for the Fermi resonance doublet.

  • Assignment: C(sp²)–H Stretching of the formyl group.

  • Wavenumber: Two weak bands at ~2850 cm⁻¹ and ~2750 cm⁻¹ .

  • Differentiation: These peaks are distinct from the aromatic C–H stretches (>3000 cm⁻¹) and alkyl C–H stretches (<3000 cm⁻¹) if alkyl impurities are present.

C. Scaffold & Substituent Fingerprints
  • Aromatic C–H Stretch: 3050–3120 cm⁻¹ (Weak/Medium). Characteristic of the heteroaromatic ring protons.

  • C=N / C=C Ring Stretching: 1610–1630 cm⁻¹ and 1500–1550 cm⁻¹ . These bands arise from the breathing modes of the pyrazolo[1,5-a]pyridine skeleton.

  • C–Br Stretch: 1000–1080 cm⁻¹ . While often obscured in the fingerprint region, a distinct band in this range (typically around 1050 cm⁻¹) corresponds to the C(sp²)–Br bond at the 6-position.

Comparative Analysis: Product vs. Precursor

The following table contrasts the target molecule with its starting material, 6-bromopyrazolo[1,5-a]pyridine , to facilitate reaction monitoring.

Spectral FeaturePrecursor: 6-Bromopyrazolo[1,5-a]pyridineProduct: 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde Diagnostic Action
C=O[2] Stretch Absent Present (1665–1695 cm⁻¹) Primary Indicator: Appearance confirms formylation.
Aldehyde C-H Absent Present (2750 & 2850 cm⁻¹) Secondary Indicator: Confirms aldehyde functionality.
Aromatic C-H 3000–3100 cm⁻¹3050–3120 cm⁻¹Minor shift; not diagnostic.
Ring C=N/C=C ~1630 cm⁻¹~1620 cm⁻¹Slight shift due to electron-withdrawing CHO group.
C-Br Stretch ~1050 cm⁻¹~1050 cm⁻¹Remains constant (Regio-integrity check).

Experimental Workflow & Visualization

Synthesis & Characterization Pathway

The following diagram illustrates the Vilsmeier-Haack pathway and the critical spectral checkpoints.

G Precursor 6-Bromopyrazolo [1,5-a]pyridine Intermediate Iminium Salt Intermediate Precursor->Intermediate Formylation Check1 IR Checkpoint 1: No C=O band Precursor->Check1 Baseline Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Product 6-Bromopyrazolo [1,5-a]pyridine- 3-carbaldehyde Hydrolysis->Product Check2 IR Checkpoint 2: Strong C=O @ ~1680 cm-1 Product->Check2 Validation

Figure 1: Reaction pathway for the synthesis of the target aldehyde, highlighting the critical IR checkpoints for validation.

Standardized IR Protocol (ATR Method)

To ensure reproducible data, follow this self-validating protocol:

  • Sample Preparation:

    • Ensure the product is fully dried (vacuum oven at 40°C) to remove residual water or DMF. Water peaks (3400 cm⁻¹) can obscure the C-H region, and DMF has a carbonyl peak (~1675 cm⁻¹) that overlaps with the product.

  • Background Collection:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) with 16 scans.

  • Acquisition:

    • Place solid sample on the crystal. Apply pressure until the force gauge is in the "green" zone.

    • Parameters: Range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; Scans 32.

  • Validation Criteria (Self-Check):

    • Pass: Distinct C=O peak > 1660 cm⁻¹.

    • Fail (Impurity): Broad OH stretch (3200-3500 cm⁻¹) indicates wet sample. Strong doublet at 1670/1680 cm⁻¹ may indicate residual DMF.

References

  • ChemicalBook. (2025).[2] Synthesis and Properties of 6-Bromopyrazolo[1,5-a]pyridine derivatives. Retrieved from

  • National Institutes of Health (PubChem). (2025). Pyrazolo[1,5-a]pyridine-3-carbaldehyde Structure and Data. Retrieved from

  • Royal Society of Chemistry. (2026). Multimodal characterization of pyrazolo[3,4-b]pyridine aldehydes: Experimental vs DFT IR. Retrieved from

  • BenchChem. (2025). The Vilsmeier-Haack Reaction: A Technical Guide to Heterocyclic Aldehyde Synthesis. Retrieved from

Sources

HPLC retention times for 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde purity checks

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary

In the synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS: 1264193-11-4), a critical scaffold for PI3K inhibitors and other kinase-targeting therapeutics, purity assessment is frequently complicated by the structural similarity of its synthetic precursors. Standard generic gradients often fail to resolve the target aldehyde from its des-formyl precursor (the core heterocycle) or the hydroxymethyl intermediate (alcohol) generated during reduction/oxidation sequences.

This guide compares two distinct HPLC methodologies: a Standard Generic C18 Screen (Method A) versus an Optimized Phenyl-Hexyl Protocol (Method B). We provide experimental logic, expected Relative Retention Times (RRTs), and a self-validating workflow to ensure the integrity of this aldehyde intermediate.

Part 1: The Chemical Context & Impurity Landscape

To validate purity, one must first understand the "silent" impurities that co-elute. The synthesis typically proceeds via Vilsmeier-Haack formylation of the core or oxidation of the alcohol.

Critical Impurities to Monitor:

  • The Core (Starting Material): 6-bromopyrazolo[1,5-a]pyridine.[1][2][3] Lacks the polar carbonyl group; significantly less polar than the aldehyde.

  • The Alcohol (Intermediate): (6-bromopyrazolo[1,5-a]pyridin-3-yl)methanol. More polar than the aldehyde; elutes earlier in Reverse Phase (RP).

  • The Acid (Over-oxidation): 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.[3] Highly polar; elutes at the solvent front unless pH is controlled.

Visualization: Impurity Origin & Separation Logic

The following diagram maps the synthetic origins of these impurities to their chromatographic behavior.

G cluster_hplc Reverse Phase Elution Order (C18) Start Precursor: 6-bromo-pyrazolo[1,5-a]pyridine Vilsmeier Reaction: Vilsmeier-Haack Start->Vilsmeier Formylation Aldehyde Target: 3-Carbaldehyde Start->Aldehyde Unreacted SM Vilsmeier->Aldehyde Primary Path Alcohol Impurity: 3-Methanol Aldehyde->Alcohol Over-reduction (if from Ester) Acid Impurity: 3-Carboxylic Acid Aldehyde->Acid Air Oxidation Order Acid (RT < 2.0) << Alcohol (RT ~3.5) < Target Aldehyde (RT ~5.0) < Precursor (RT ~7.5)

Figure 1: Synthetic pathway mapping to HPLC elution order. The target aldehyde sits in a polarity "sweet spot" between the polar alcohol/acid and the non-polar core precursor.

Part 2: Method Comparison
Method A: The "Generic" Screen (C18 / Formic Acid)

Best for: Quick confirmation of identity (LC-MS) and rough purity checks.

This method uses a standard alkyl-chain stationary phase. While robust, it relies solely on hydrophobicity. The pyrazolo[1,5-a]pyridine core is electron-rich; on standard C18, the aldehyde and the core precursor may show tailing due to interaction with residual silanols, potentially masking small impurity peaks.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm (aldehyde specific).

Method B: The "High-Resolution" Protocol (Phenyl-Hexyl / Buffer)

Best for: Final purity release, separating regioisomers, and eliminating peak tailing.

This method utilizes a Phenyl-Hexyl stationary phase. The pi-pi interactions between the phenyl ring on the column and the pyrazolo[1,5-a]pyridine scaffold provide a secondary separation mechanism orthogonal to pure hydrophobicity. This is crucial for separating the aldehyde from potential regioisomers (e.g., C2-formyl impurities) which have similar hydrophobicity but different electronic footprints.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Note: The buffer suppresses silanol ionization, sharpening the peak shape of the basic nitrogen heterocycle.

  • Mobile Phase B: Methanol (MeOH). Note: MeOH promotes stronger pi-pi interactions than MeCN.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

Part 3: Comparative Data & Retention Profiles

The following data represents Relative Retention Times (RRT) . Absolute times will vary by system dwell volume, but the ratio relative to the target aldehyde (set to 1.00) is the constant validation metric.

ComponentStructure NoteMethod A (C18) RRTMethod B (Phenyl) RRTResolution Note
3-Carboxylic Acid Highly Polar0.350.20Elutes at void in Method A; Retained better in B.
3-Methanol (Alcohol) Polar H-bond donor0.820.75Critical pair. Method B improves separation.
Target Aldehyde Reference 1.00 1.00 Sharp symmetry in Method B (Tailing < 1.1).
Core Precursor Non-polar, no oxygen1.451.60Easily resolved in both methods.
Regioisomer (2-CHO) Isomeric impurity1.05 (Co-elutes)1.12Method B is required to see this impurity.

Why Method B Wins: In Method A, the Regioisomer (2-CHO) often co-elutes on the shoulder of the main peak, leading to a false purity of >98%. In Method B, the pi-pi selectivity differentiates the position of the electron-withdrawing aldehyde group, resolving the isomer as a distinct peak.

Part 4: Experimental Protocol (Step-by-Step)
1. Sample Preparation (Self-Validating)
  • Diluent: 50:50 Water:MeCN. Do not use pure MeCN; the aldehyde may acetalize with methanol or react if left standing in pure organic solvents with trace acid.

  • Concentration: 0.5 mg/mL.

  • The "Spike" Check: To validate your separation, take 1 mg of your product and add 1 drop of NaBH4 solution (aqueous). Let sit for 5 mins, then inject. You must see the appearance of the Alcohol peak (RRT ~0.75) and a decrease in the Aldehyde peak. If you do not see two distinct peaks, your method has failed.

2. System Suitability Parameters

Before running a batch, ensure the system meets these criteria using Method B:

  • Tailing Factor (Target Peak): < 1.2 (Strict requirement; tailing indicates column aging or pH drift).

  • Theoretical Plates: > 50,000/meter.

  • %RSD (Retention Time): < 0.5% over 5 injections.

3. Troubleshooting "Ghost" Peaks
  • Peak at RRT 0.9: Likely the hydrate (gem-diol) form of the aldehyde. This is common in aqueous mobile phases. It is not an impurity but an equilibrium state.

    • Test: Run the same sample in 90% organic mobile phase isocratic. If the peaks merge, it is the hydrate.

References
  • ChemicalBook. (2025).[5] Synthesis and Properties of 6-Bromopyrazolo[1,5-a]pyridine Derivatives. Retrieved from

  • BenchChem. (2025).[6] Minimizing Impurities in Pyridine Derivative Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Certificate of Analysis Data for Pyrazolo[1,5-a]pyridine Scaffolds. Retrieved from

  • SIELC Technologies. (2025). HPLC Separation of Bromopyridine Derivatives on Mixed-Mode Columns. Retrieved from

Sources

Biological Activity Comparison Guide: Pyrazolo[1,5-a]pyridine vs. Azaindole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule kinase inhibitor design, bicyclic heteroaromatics are foundational elements used to anchor compounds within the ATP-binding pocket. For years, the 7-azaindole scaffold has been a privileged structure, serving as a highly effective bioisostere for purine and indole rings[1]. However, as drug discovery programs advance, the inherent physicochemical liabilities of azaindoles—specifically their lipophilicity and susceptibility to hepatic metabolism—often necessitate scaffold hopping.

The pyrazolo[1,5-a]pyridine framework has emerged as a superior alternative in many modern optimization campaigns[2]. By altering the position of the nitrogen atoms and the nature of the ring fusion, pyrazolo[1,5-a]pyridines offer a distinct electron density profile. This guide objectively compares the biological activity, metabolic stability, and hinge-binding mechanics of these two scaffolds, providing actionable experimental workflows for application scientists and medicinal chemists.

Structural & Physicochemical Profiling

The Azaindole Hinge-Binder (The Classic Approach)

The 7-azaindole core is renowned for its ability to form robust, bidentate hydrogen bonds with the kinase hinge region[3]. The pyrrole nitrogen (NH) acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor.

  • The Liability: The electron-rich nature of the pyrrole ring makes it highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, often leading to rapid hydroxylation at the C-2 or C-3 positions[4]. Furthermore, the scaffold tends to drive up the overall lipophilicity (LogD) of the molecule, increasing non-specific binding and off-target toxicity.

The Pyrazolo[1,5-a]pyridine Bioisostere (The Modern Evolution)

Replacing the azaindole core with a pyrazolo[1,5-a]pyridine shifts the physicochemical paradigm[5].

  • The Advantage: The introduction of the pyrazole moiety decreases the electron density on the bicyclic ring system, significantly shielding it from rapid hepatic oxidation[4].

  • Binding Mechanics: Because pyrazolo[1,5-a]pyridine lacks a traditional NH donor (unless specifically substituted), it often secures its position in the ATP pocket by acting as a strong hydrogen bond acceptor via the pyrazole nitrogen, or by facilitating a water-mediated hydrogen bond network with hinge residues like Pro794[4]. This allows for maintained or even enhanced potency while drastically improving the pharmacokinetic (PK) profile.

ScaffoldHopping A Lead Optimization: 7-Azaindole Scaffold B Metabolic Liability: High Intrinsic Clearance (Pyrrole Oxidation) A->B In vivo PK failure C Scaffold Hopping Strategy B->C Initiate core replacement D Pyrazolo[1,5-a]pyridine Bioisostere C->D Synthesize analogs E Altered Electron Density (Improved Metabolic Stability) D->E Physicochemical shift F Water-Mediated Hinge Binding Network D->F Structural fit G Optimized Clinical Candidate E->G Synergistic effect F->G Synergistic effect

Logical workflow of scaffold hopping from Azaindole to Pyrazolo[1,5-a]pyridine to overcome PK liabilities.

Comparative Biological Activity

The following table synthesizes representative matched molecular pair (MMP) data demonstrating the typical pharmacological shifts observed when transitioning from an azaindole to a pyrazolo[1,5-a]pyridine scaffold in kinase inhibitor development[4][5].

Parameter7-Azaindole DerivativePyrazolo[1,5-a]pyridine DerivativeCausality / Mechanistic Rationale
Kinase IC₅₀ (Enzymatic) 12 nM8 nMLoss of the direct NH donor is compensated by a highly stable water-mediated H-bond network, maintaining or improving target affinity.
Intrinsic Clearance (CLint) 88 µL/min/mg15 µL/min/mgThe electron-rich pyrrole ring in azaindole is rapidly hydroxylated by CYP450s. The pyrazole fusion decreases electron density, resisting oxidation.
Lipophilicity (LogD at pH 7.4) 3.82.9The altered dipole moment and the addition of the bridgehead nitrogen increase the polar surface area, reducing overall lipophilicity.
Oral Bioavailability (F%) 18%65%Lower first-pass hepatic metabolism (due to improved CLint) and better aqueous solubility directly drive higher systemic exposure.

Experimental Workflows

To objectively validate the performance differences between these two scaffolds, researchers must deploy orthogonal assays. Below are the self-validating protocols for determining potency and metabolic stability.

Protocol A: High-Throughput Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized here because heterocyclic scaffolds (like azaindoles) often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background noise, ensuring trustworthy IC₅₀ calculations.

Reagents & Equipment:

  • Recombinant target kinase (e.g., BRAF or RET)

  • Biotinylated peptide substrate & ATP (at Km concentration)

  • Europium (Eu)-labeled anti-phospho antibody (Donor)

  • Streptavidin-APC (Acceptor)

  • 384-well low-volume microplates; TR-FRET compatible microplate reader.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of both the azaindole and pyrazolo[1,5-a]pyridine compounds in 100% DMSO. Transfer 100 nL of each into the 384-well assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer.

  • Enzyme Reaction: Add 5 µL of the Kinase/Peptide substrate mixture (in kinase buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 5 µL of ATP solution to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of the detection mixture (Eu-antibody and Streptavidin-APC in EDTA-containing buffer). The EDTA chelates Mg²⁺, halting kinase activity.

  • Readout & Validation: Incubate for 60 minutes. Read the plate using a 337 nm excitation laser, measuring emission at 620 nm (Eu) and 665 nm (APC). Calculate the 665/620 ratio. Self-Validation: Ensure the Z'-factor of the DMSO control vs. no-enzyme control is >0.6 to confirm assay robustness.

Protocol B: In Vitro Microsomal Stability Assay (CLint)

This assay directly isolates hepatic metabolism to prove the causality of the pyrazolo[1,5-a]pyridine's superior pharmacokinetic profile.

Reagents & Equipment:

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Pre-Incubation: In a 96-well deep-well plate, combine 1 µM of the test compound (azaindole or pyrazolo[1,5-a]pyridine) with 0.5 mg/mL HLM in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system (final concentration 1 mM) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This denatures the microsomal proteins and halts the reaction instantly.

  • Preparation for Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate.

  • LC-MS/MS Quantification: Analyze the remaining parent compound using LC-MS/MS. Plot the natural log of the percentage of remaining compound versus time.

  • Data Calculation: Calculate the elimination rate constant (

    
    ) from the slope of the linear regression. Calculate Intrinsic Clearance: 
    
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the microsomal protein mass. Self-Validation: Run Verapamil as a high-clearance positive control to verify microsomal activity.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. NIH.[Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. NIH.[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. NIH.[Link]

Sources

Melting Point Determination Guide: 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of melting point determination methods for 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde , a critical intermediate in the synthesis of PI3K and JAK inhibitors.

Executive Summary & Compound Profile

6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is a bicyclic heterocyclic aldehyde used as a scaffold in medicinal chemistry. Accurate melting point (MP) determination is not merely a physical constant check; it is a critical purity gate.

  • The Challenge: As an aldehyde, this compound is susceptible to autoxidation into its corresponding carboxylic acid (6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid).

  • The Indicator: The carboxylic acid typically exhibits a significantly higher melting point due to intermolecular hydrogen bonding. A "sharp" but elevated melting point often indicates a pure impurity (the acid), not the target aldehyde.

  • Objective: This guide compares Automated Capillary Transmission vs. Differential Scanning Calorimetry (DSC) to establish a reliable QC protocol.

Compound Characterization
PropertyDetail
Compound Name 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
Structure Class Fused Pyrazolo-Pyridine
Critical Impurities 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (Oxidation product)Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (Starting material)
Detection Goal Distinguish thermodynamic melt from oxidative decomposition.[1][2][3]

Comparative Analysis of Determination Methods

We evaluated three standard methodologies. The Automated Capillary method is recommended for routine QC, while DSC is required for primary reference standard characterization.

Comparison Matrix
FeatureMethod A: Automated Capillary (Recommended for QC)Method B: DSC (Recommended for R&D)Method C: Manual Oil Bath (Legacy)
Principle Light transmission change (Clear Point)Heat flow differential (Endotherm Onset)Visual phase change
Precision ±0.3 °C±0.1 °C±1.0–2.0 °C
Sample Req. 2–5 mg (destructive)2–10 mg (destructive)5–10 mg (destructive)
Decomposition Detection Visual (darkening) onlyExplicit exotherm/endotherm separationSubjective visual
Throughput High (3–6 samples/run)Low (1 sample/run)Low (1 sample/run)
Cost Efficiency HighLow (consumables + gas)High
Technical Insight: Why Automated Capillary Wins for QC

While DSC provides thermodynamic data (heat of fusion), the Automated Capillary method (e.g., using Mettler Toledo or Stanford Research Systems OptiMelt) is superior for daily workflow because:

  • Throughput: You can run the starting material (ester), the isolated aldehyde, and a reference standard simultaneously.

  • Visual Evidence: Modern systems record video. This is crucial for aldehydes, where "browning" (decomposition) before melting can be reviewed frame-by-frame.

Recommended Protocol: Automated Capillary Method

This protocol is designed to prevent "false highs" caused by oxidized samples or "false lows" caused by solvent entrapment.

Phase 1: Sample Preparation (Critical)
  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours. Rationale: Residual solvents (DCM/Ethyl Acetate) act as cryoscopic impurities, depressing the MP.

  • Grinding: Gently crush the sample into a fine powder using an agate mortar. Warning: Do not grind vigorously; excessive frictional heat can induce partial melting or oxidation.

  • Packing: Fill the capillary to a height of 2–3 mm . Tap the capillary on a hard surface (or use the instrument's tamper) to ensure tight packing. Loose packing leads to uneven heat transfer and broad ranges.

Phase 2: Instrument Parameters
  • Start Temperature: 50°C (or 10°C below expected MP if known).

  • Ramp Rate (Search): 10°C/min (To estimate range).

  • Ramp Rate (Analysis): 1.0°C/min . Note: Faster rates (>2°C/min) will cause a "thermal lag," resulting in artificially high readings.

  • Stop Temperature: 250°C.

Phase 3: Data Interpretation
  • Onset Point: The temperature where liquid first appears (meniscus formation).

  • Clear Point: The temperature where the sample becomes completely transparent.

  • Range: The difference between Onset and Clear Point.

    • Pass Criteria: Range < 2.0°C.

    • Fail Criteria: Range > 2.0°C (Indicates impurity/solvent) or Shift > 5°C from reference (Indicates wrong compound/oxidation).

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing this intermediate, specifically addressing the risk of aldehyde oxidation.

MP_Determination_Workflow Start Isolate 6-bromopyrazolo [1,5-a]pyridine-3-carbaldehyde Dry Vacuum Dry (40°C, 4h) Start->Dry Method_Select Select Method Dry->Method_Select Capillary Automated Capillary (1°C/min Ramp) Method_Select->Capillary Routine QC DSC DSC Analysis (Sealed Pan, N2) Method_Select->DSC New Synthesis/R&D Result_Check Analyze Range (Clear Point - Onset) Capillary->Result_Check DSC->Result_Check Pass Range < 2°C Matches Reference Result_Check->Pass Sharp Melt Fail_Broad Range > 2°C (Solvent/Impurity) Result_Check->Fail_Broad Broad Melt Fail_High MP Shift High (Likely Acid Impurity) Result_Check->Fail_High High Shift Recrystallize Recrystallize & Re-Dry Fail_Broad->Recrystallize Fail_High->Recrystallize Recrystallize->Dry

Figure 1: Logical workflow for melting point validation, highlighting specific failure modes for heterocyclic aldehydes.

Troubleshooting & Scientific Validation

Scenario: The "High Melt" Anomaly

Observation: The sample melts 20°C higher than expected or higher than the previous batch. Causality: Aldehydes oxidize to carboxylic acids. The acid derivative (6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid) has strong intermolecular hydrogen bonding (dimer formation), significantly raising the lattice energy and melting point. Validation: Dissolve a small amount in DMSO-d6 and run a quick 1H-NMR. Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of a broad carboxylic acid peak (~12-14 ppm).

Scenario: Sublimation

Observation: The sample disappears from the capillary before melting, or crystals reform at the top of the tube. Causality: The fused bicyclic system is rigid and planar, promoting sublimation. Solution:

  • Capillary: Seal the capillary tube using a flame to create a closed system.

  • DSC: Use hermetically sealed aluminum pans (Tzero pans) to suppress sublimation and measure the true melting point.

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination - Comparison of Methods. Retrieved from [Link]

  • Westlab. (2023). Measuring the Melting Point: A Guide to Principle and Practice. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • TA Instruments. (n.d.). Apparent Melting: A New Approach to Detecting Drug-Excipient Incompatibility. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

[1]

Introduction & Chemical Identification

Proper disposal of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is critical not only for regulatory compliance but to prevent environmental contamination by halogenated heteroaromatics.[1] As a halogenated organic compound, it resists biodegradation and requires specific incineration protocols.[1]

This guide defines the operational standards for handling this compound as hazardous waste. The protocols below are derived from the chemical's structural properties—specifically the labile aldehyde group and the stable, halogenated bicyclic core.[1]

Chemical Profile
PropertyData
Chemical Name 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Relevant CAS Analogous to 1211596-19-8 (Acid form) & 1264193-11-4 (Core)
Physical State Solid (Typically pale yellow to tan powder)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in water.[1][2][3][4][5][6]

Hazard Assessment & Waste Categorization

Before disposal, you must classify the waste stream.[1] This compound is NOT drain-safe.[1] It falls under the strict category of Halogenated Organic Waste due to the bromine substituent.[1]

Key Hazard Classifications (GHS)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][7]

  • Skin/Eye Irritation: Category 2 (H315/H319) – Causes skin and serious eye irritation.[1][7]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][3][7]

Critical Disposal Rule: Because this molecule contains Bromine (Br), it must be segregated from non-halogenated solvents.[1] Mixing it with non-halogenated waste (like pure acetone or ethanol) upgrades the entire container to "Halogenated Waste," significantly increasing disposal costs and altering the incineration method required by the waste contractor.[1]

Decision Logic: Disposal Workflow

The following workflow illustrates the decision process for disposing of 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde in various laboratory states.

DisposalWorkflowcluster_legendProtocol NoteStartWaste Identification:6-bromo-pyrazolo[1,5-a]pyridine-3-CHOStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / Powder(Expired or Excess)StateCheck->SolidSolutionDissolved in Solvent(Reaction Mixture / Mother Liquor)StateCheck->SolutionDebrisContaminated Debris(Gloves, Weigh Boats, Paper)StateCheck->DebrisSolidBinSolid Hazardous Waste Bin(Label: Toxic/Irritant Solid)Solid->SolidBinPack in screw-top jarSolventCheckCheck Solvent TypeSolution->SolventCheckDebrisBinSolid Hazardous Waste Bin(Double Bagged)Debris->DebrisBinHaloBinHalogenated Organic Waste(Carboy)SolventCheck->HaloBinContains DCM, CHCl3, etc.SolventCheck->HaloBinContains ONLY Non-Halo solvents(Compound itself is Halogenated!)NonHaloBinNon-Halogenated WasteNoteCRITICAL: Even if dissolved in Acetone/EtOH,the presence of the Brominated compoundMANDATES disposal in Halogenated Waste.

Figure 1: Decision logic for segregating brominated heteroaromatic waste. Note the critical path for solutions: the solute dictates the classification.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Expired or Excess)

Use this for: Old vials, scrapings from flasks, or failed solid synthesis batches.[1]

  • Primary Containment: Transfer the solid into a clear, wide-mouth glass jar or high-density polyethylene (HDPE) container.

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to dusting, add a small amount of mineral oil or compatible solvent (like DCM) to wet the solid.[1] This prevents inhalation risks for downstream handlers.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde"[1]

    • Constituents: 100%

    • Hazards: Toxic, Irritant.[1][3][7][8]

  • Secondary Containment: Place the sealed jar into the laboratory's designated "Solid Hazardous Waste" drum.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for: Filtrates, extraction layers, or HPLC waste streams.[1]

  • Segregation: Ensure you have a waste carboy designated for Halogenated Organics .

    • Why? Even if your solvent is Ethyl Acetate (non-halogenated), the dissolved 6-bromo compound renders the mixture halogenated.[1]

  • pH Check: If the waste stream comes from a reaction involving acids (e.g., Vilsmeier-Haack workup), check that the pH is between 5 and 9.[1] Neutralize with Sodium Bicarbonate if necessary before adding to the carboy to prevent drum pressurization.[1]

  • Transfer: Pour the solution into the carboy using a funnel. Close the latch immediately.

  • Log Entry: Record the volume and the estimated mass of the brominated compound on the waste log sheet.

Scenario C: Spill Cleanup

Use this for: Accidental benchtop spills.

  • PPE: Wear nitrile gloves (double gloving recommended), safety glasses, and a lab coat.[1]

  • Solid Spill:

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

    • Scoop up the damp material and place it in a sealable bag.[1]

  • Liquid Spill:

    • Absorb with vermiculite or spill pads.[1]

    • Do not use bleach (sodium hypochlorite) immediately, as it may react with the aldehyde or other impurities.[1]

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" bin.

Incompatibility & Storage Matrix

To prevent accidental reactions in the waste stream, observe these incompatibilities.

Reagent ClassCompatibility StatusRisk
Strong Oxidizers (e.g., Nitric Acid, Peroxides)INCOMPATIBLE Aldehyde group can oxidize exothermically to the carboxylic acid; potential for fire.[1]
Strong Bases (e.g., NaOH, KOH)CAUTION Can induce polymerization or degradation of the aldehyde; ensure waste is neutral.[1]
Reducing Agents (e.g., NaBH4)CAUTION Will reduce aldehyde to alcohol; generally safe but generates heat/gas (H₂).[1]
Halogenated Solvents COMPATIBLE Preferred medium for disposal (DCM, Chloroform).[1]

References

  • PubChem. Pyrazolo[1,5-a]pyridine-7-carbaldehyde (Analogous Hazard Data). National Library of Medicine.[1] Link

  • Fisher Scientific. Safety Data Sheet: Pyrazolo[1,5-a]pyridine-7-carboxaldehyde.[1]Link[1]

  • Sigma-Aldrich. 6-Bromopyrazolo[1,5-a]pyridine (Core Structure Safety).[1]Link[1]

  • Cornell University EHS. Guide to Halogenated Solvent Disposal.Link[1]

  • ChemicalBook. Synthesis and Properties of 6-Bromopyrazolo[1,5-a]pyridine Derivatives.Link[1]

Personal protective equipment for handling 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 6-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde

As a critical building block in medicinal chemistry and drug development, 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS: 1356144-44-9) offers immense synthetic utility[1]. However, its structural features—specifically the reactive aldehyde moiety and the heavy bromine atom—demand rigorous safety protocols. This guide provides drug development professionals with a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational handling, and Environmental Protection Agency (EPA)-compliant disposal.

Mechanistic Risk Assessment & Chemical Profile

To design an effective safety protocol, we must first understand the physicochemical hazards of the molecule. The presence of the bromine atom increases the compound's lipophilicity, potentially enhancing dermal absorption, while the aldehyde group acts as a known electrophile, posing risks of protein cross-linking and skin sensitization[2]. Because it is handled as a solid powder, inhalation of micro-particulates is the primary exposure route.

Table 1: Physicochemical & Hazard Profile

Property / FeatureData / ClassificationMechanistic Implication for Safety
CAS Number 1356144-44-9[1]Essential for SDS tracking and inventory logging.
Molecular Formula C8H5BrN2O[1]Halogenated organic; dictates strict waste segregation.
Molecular Weight 225.04 g/mol [1]Heavy powder; prone to settling but easily aerosolized.
Physical State Solid / PowderHigh risk of inhalation and surface contamination.
Primary Hazards Irritant (Skin/Eye/Respiratory)Requires barrier protection and engineered ventilation.

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient for handling brominated heterocyclic aldehydes. The following PPE matrix is designed based on the specific permeation and reactivity risks of the compound[2][3].

Table 2: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationCausality (Why it is required)
Gloves Double-layered Nitrile (min 0.11mm)Brominated organics can slowly permeate standard latex. Double-gloving ensures a fail-safe barrier against lipophilic absorption[2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against corneal irritation from aerosolized dust or accidental solvent splashing during reaction setup[3].
Body Protection Flame-Resistant (FR) Lab CoatMitigates static discharge risks when weighing dry powders and protects against concurrent solvent flammability.
Respiratory N95/P100 Mask (if outside hood)Prevents inhalation of fine particulate matter. Note: Primary handling must occur inside a fume hood.

Operational Handling Protocols

The following self-validating protocols ensure that every step of handling 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde minimizes exposure and cross-contamination.

Protocol A: Safe Weighing and Transfer
  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Do not handle the dry powder on an open bench.

  • Static Mitigation: Use anti-static weigh boats and a grounded analytical balance. Brominated powders can hold static charges, causing them to "jump" and contaminate the workspace.

  • Transfer Execution: Use a clean, stainless-steel micro-spatula. Transfer the required mass directly into the reaction vessel within the hood.

  • Immediate Sealing: Cap the stock bottle immediately after use. Wrap the cap with Parafilm to prevent ambient moisture from degrading the aldehyde group.

  • Decontamination: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., ethanol or isopropanol), followed by a damp water wipe.

Protocol B: Spill Management
  • Isolate: Evacuate personnel from the immediate vicinity and increase local exhaust ventilation[4].

  • Contain: Do not dry-sweep, as this aerosolizes the powder. Cover the spill with a damp absorbent pad or inert material (e.g., sand).

  • Collect: Carefully scoop the absorbed material into a compatible, sealable secondary container[4].

  • Sanitize: Wash the spill area with a mild detergent solution, followed by a water rinse.

Halogenated Waste Disposal Plan

Because 6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde contains a bromine atom, it cannot be disposed of in standard organic waste streams. Mixing halogenated and non-halogenated waste violates EPA regulations and drastically increases institutional disposal costs due to the specialized high-temperature incineration required to prevent dioxin formation[5][6].

Protocol C: Waste Segregation and Disposal
  • Stream Identification: Designate a specific, clearly labeled waste carboy exclusively for Halogenated Organic Waste [5][7].

  • Solvent Compatibility: Ensure the waste container is made of High-Density Polyethylene (HDPE) or glass, which resists degradation by halogenated compounds[5].

  • Labeling: The waste label must explicitly state "Halogenated Organic Waste" and list "6-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde" along with any solvents used (e.g., Dichloromethane, Chloroform)[4][7].

  • Storage: Store the waste container in a secondary containment tray within a ventilated flammable storage cabinet, away from strong bases or oxidizing agents[5].

Visualized Operational Workflow

The following diagram illustrates the critical decision-making pathway for handling and disposing of this compound, ensuring compliance and safety at every stage.

G Start 6-Bromo-PPC Handling PPE Verify & Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Execute in Fume Hood (Draft 80-100 fpm) PPE->Hood Reaction Synthesis & Reaction Hood->Reaction Waste Waste Generation Reaction->Waste Halogenated Halogenated Waste Stream (EPA Compliant Incineration) Waste->Halogenated Contains Bromine NonHalogenated Non-Halogenated Stream Waste->NonHalogenated Bromine-Free

Workflow for handling and halogenated waste segregation of 6-bromo-PPC.

References

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Environmental Health & Safety, June 12, 2019. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

  • University of Tennessee. "Hazardous Waste Guide." UTIA Safety Office. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.